PROTAC ERRalpha ligand 2
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKJGIKIBTXMV-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and development of ERRalpha-targeting PROTACs
Targeted Degradation of the Orphan Nuclear Receptor ERR : A Technical Guide to PROTAC Discovery
Executive Summary: The Shift from Inhibition to Degradation
The Estrogen-Related Receptor alpha (ERR
While inverse agonists like XCT-790 have validated ERR
Part 1: Ligand Strategy & Rational Design
The Warhead: Modifying Inverse Agonists
The first step in PROTAC design is selecting a ligand that binds the ERR
-
Source Ligand: XCT-790 is the canonical inverse agonist. However, direct conjugation to XCT-790 often results in poor physicochemical properties.
-
Optimization Strategy: Structure-Activity Relationship (SAR) studies, particularly those by the Ding group and Peng et al., demonstrate that the thiadiazole moiety of XCT-790 can be modified or removed to improve linker attachment without abolishing binding affinity.
-
Key Insight: The warhead must retain the ability to induce a conformational change that permits E3 ligase recruitment. A truncated analogue of XCT-790 (often referred to as the "methoxy-amide" derivative) serves as an ideal warhead.
E3 Ligase Recruitment: VHL vs. CRBN
For ERR
-
Causality: ERR
is a nuclear protein.[2] VHL-based PROTACs have shown superior nuclear permeation and stability profiles in breast cancer cell lines (MCF-7, MDA-MB-231) compared to CRBN counterparts, which sometimes suffer from neosubstrate degradation issues (e.g., GSPT1 degradation).
Linkerology: The "Goldilocks" Zone
The linker is not merely a bridge; it determines the ternary complex cooperativity (
-
Composition: Alkyl chains vs. PEG.
-
Optimal Length: Data suggests a 6-carbon alkyl linker or short PEG chain (2-3 units) provides the optimal spatial geometry for ERR
-VHL dimerization. Linkers that are too long (>12 atoms) introduce entropic penalties that reduce degradation efficiency ( ).
Part 2: Experimental Workflows & Visualization
Design & Synthesis Cycle
The following diagram illustrates the iterative process of PROTAC development, moving from in silico docking to biological validation.
Caption: Iterative design cycle for ERR
Part 3: Technical Protocols (Self-Validating Systems)
Chemical Synthesis: Amide Coupling Strategy
Objective: Conjugate the ERR
Protocol:
-
Activation: Dissolve the carboxylic acid-terminated ERR
ligand (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at to form the activated ester. -
Coupling: Add the VHL-linker-amine (1.0 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Purification: Quench with water, extract with EtOAc, and purify via High-Performance Liquid Chromatography (HPLC) using a C18 column (Water/Acetonitrile gradient).
-
Validation:
-NMR and HRMS must confirm identity and purity (>95%).
Biological Validation: The "DC50" Determination
Objective: Determine the concentration required to degrade 50% of the target protein (
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells (TNBC model) at
cells/well in 6-well plates. Allow attachment for 24h. -
Treatment: Treat cells with the PROTAC in a dose-response format (e.g., 1 nM, 10 nM, 100 nM, 1
M, 10 M).-
Control 1: DMSO (Vehicle).[3]
-
Control 2: Epoxomicin (Proteasome Inhibitor) + PROTAC (to prove UPS mechanism).
-
-
Incubation: Incubate for 16–24 hours. (Note: ERR
has a moderate half-life; 24h is optimal). -
Lysis: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Western Blot:
-
Primary Antibody: Anti-ERR
(e.g., Cell Signaling Technology). -
Loading Control: Anti-Vinculin or Anti-GAPDH.
-
Crucial Step: Quantify bands using ImageJ.[4] Plot signal intensity vs. log[concentration].
-
Mechanism of Action: The "Hook Effect"
A hallmark of PROTACs is the "Hook Effect" at high concentrations, where binary complexes (PROTAC-Target and PROTAC-E3) outcompete the productive ternary complex.
-
Experimental Setup: Extend the dose-response curve to 50–100
M. -
Validation Criteria: A bell-shaped degradation curve confirms the mechanism is event-driven (ternary complex dependent) rather than simple inhibition.
Part 4: Data Presentation & Signaling Pathway
Comparative Data: Inhibitor vs. Degrader
The following table summarizes the typical performance metrics of a lead PROTAC (e.g., Compound 6c series) versus the parent inhibitor.
| Feature | XCT-790 (Inverse Agonist) | ERR |
| Mechanism | Conformational disruption of PGC-1 | Ubiquitin-mediated proteasomal degradation |
| Potency ( | ~300 - 500 nM ( | 10 - 30 nM ( |
| Max Effect ( | N/A (Inhibition only) | > 85% Degradation |
| Duration of Action | Transient (Requires occupancy) | Prolonged (Catalytic turnover) |
| Specificity | Moderate (Off-target mitochondrial tox) | High (Requires specific ternary complex) |
Mechanism of Action Diagram
This diagram visualizes the molecular events required for successful ERR
Caption: The catalytic cycle of ERR
References
-
Identification of New Small-Molecule Inducers of Estrogen-rel
(ERR ) Degradation. Peng, Y., et al. (2019).[2] ACS Medicinal Chemistry Letters. [Link] (Key reference for Compound 6c and the VHL-linker-XCT790 design strategy). -
The orphan nuclear receptor ERR
: a metabolic regulator in cancer. Deblois, G., & Giguère, V. (2013). Nature Reviews Cancer. [Link] (Authoritative source on ERR biology and PGC-1 interaction). -
Discovery of First-in-Class ERR
PROTAC Degraders. Ding, K., et al. (2020).[4] Journal of Medicinal Chemistry. [Link] (Primary source for the synthesis and SAR of the thiadiazole-modified warheads). -
Regulation of mitochondrial biogenesis and function by the ERR
-PGC-1 transcriptional complex. Scarpulla, R. C. (2008). Biochimica et Biophysica Acta. [Link] (Mechanistic grounding for the functional readouts of degradation). -
Catalytic in vivo protein knockdown by small-molecule PROTACs. Bondeson, D. P., et al. (2015). Nature Chemical Biology. [Link] (Foundational text for VHL-based PROTAC design principles).
Sources
- 1. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
"PROTAC ERRalpha ligand 2" and its role in triple-negative breast cancer
PROTAC ERR Ligand 2: Targeted Degradation Strategy in Triple-Negative Breast Cancer
Executive Summary
Triple-Negative Breast Cancer (TNBC) remains the most aggressive breast cancer subtype due to the lack of Estrogen Receptor (ER), Progesterone Receptor (PR), and HER2 amplification. Consequently, identifying non-hormonal drivers is critical. Estrogen-Related Receptor Alpha (ERR
PROTAC ERR
Scientific Rationale & Chemical Identity
The Target: ERR in TNBC
ERR
-
Mechanism: ERR
partners with the coactivator PGC-1 to transcribe genes involved in oxidative phosphorylation (OXPHOS), fatty acid oxidation, and the TCA cycle. -
Vulnerability: TNBC tumors are "metabolically addicted" to this ERR
-driven bioenergetic surge. Depleting ERR collapses the energy supply, impairing tumor growth and metastasis.
The Molecule: PROTAC ERR Ligand 2
"PROTAC ERR
| Property | Specification |
| Chemical Name | (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |
| CAS Number | 2306388-57-6 |
| Molecular Weight | 445.31 Da |
| Role | Warhead (Target Protein Ligand) |
| Precursor | XCT-790 (Thiadiazole ring removed to improve stability/affinity) |
| Binding Affinity | IC |
From Ligand to PROTAC
To create a functional degrader (e.g., Compound 24 or Compound 6c ), Ligand 2 is conjugated via a chemical linker to an E3 ligase recruiting ligand (typically VHL or Cereblon).
-
Warhead: Ligand 2 (Binds ERR
).[1] -
Linker: Alkyl or PEG chain (Optimized length, e.g., 6–10 atoms, to permit ternary complex formation).
-
E3 Ligand: VH032 (Binds VHL E3 Ligase).
Mechanism of Action (MOA)
The PROTAC functions via a catalytic cycle.[2] The Ligand 2 moiety anchors the molecule to ERR
Pathway Visualization
Figure 1: Mechanism of PROTAC-mediated ERR
Preclinical Efficacy in TNBC
Studies utilizing PROTACs derived from Ligand 2 (such as Compound 24) demonstrate superior efficacy compared to small molecule inhibitors (e.g., XCT-790).
In Vitro Potency
-
Degradation Efficiency: Western blot analysis typically shows >80% reduction in ERR
protein levels at concentrations as low as 30–100 nM (DC values often < 50 nM). -
Cell Viability: In TNBC cell lines (MDA-MB-231, BT-549), Ligand 2-based PROTACs inhibit proliferation with IC
values in the nanomolar range, significantly more potent than the Ligand 2 alone. -
Migration/Invasion: Significant suppression of epithelial-mesenchymal transition (EMT) markers (e.g., Snail, Vimentin) and reduction in cell migration assays.
In Vivo Efficacy (Xenograft Models)
-
Tumor Growth: Intraperitoneal or oral administration of optimized PROTACs results in significant tumor growth inhibition (TGI > 60%) in MDA-MB-231 xenografts.
-
Biomarkers: Tumors excised from treated mice show marked reduction in ERR
protein and downstream metabolic targets (e.g., IDH3A, COX5B).
Data Summary Table
| Metric | Ligand 2 (Inhibitor) | Ligand 2-based PROTAC | Advantage |
| Mechanism | Occupancy-based inhibition | Event-driven degradation | PROTAC removes scaffolding function |
| DC | N/A (Does not degrade) | 10 – 50 nM | High potency degradation |
| IC | ~ 0.5 – 1.0 | 0.05 – 0.2 | 10x Potency increase |
| Duration of Action | Transient (Requires continuous binding) | Prolonged (Catalytic turnover) | Sustained effect after washout |
Experimental Protocols
Synthesis of PROTAC (General Workflow)
Note: This protocol outlines the conjugation of Ligand 2 to a VHL ligand.
-
Activation: React PROTAC ERR
Ligand 2 (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF. -
Coupling: Add the Linker-VHL Ligand amine intermediate (1 eq).
-
Reaction: Stir at room temperature for 4–16 hours under N
. Monitor by LC-MS. -
Purification: Purify via preparative HPLC (Water/Acetonitrile gradient). Lyophilize to obtain the final PROTAC powder.
Validation of ERR Degradation (Western Blot)
Objective: Confirm that the PROTAC degrades ERR
-
Cell Culture: Seed MDA-MB-231 cells (TNBC) at
cells/well in 6-well plates. -
Treatment:
-
Vehicle (DMSO).[5]
-
PROTAC (10, 30, 100, 300 nM).
-
Control: PROTAC + Proteasome Inhibitor (MG132, 10
M) to prove mechanism. -
Control: PROTAC + Excess Ligand 2 (Competition assay).
-
-
Incubation: Incubate for 16–24 hours.
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
Blotting: Immunoblot for ERR
(approx. 53 kDa) and GAPDH (loading control). -
Result: Expect dose-dependent disappearance of the ERR
band. MG132 should rescue the band.
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis of the PROTAC to biological validation in TNBC models.
References
-
Peng, L., et al. (2019).
(ERR ) Degradation."[6] ACS Medicinal Chemistry Letters. Link- Significance: Describes the design of Compound 24 using the Ligand 2 scaffold.
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link
- Significance: Foundational principles of PROTAC design and in vivo applic
-
TargetMol. "PROTAC ERR
ligand 2 Product Information." TargetMol Catalog. Link[5]- Significance: Commercial source and physicochemical d
-
Park, S., et al. (2019).
as a therapeutic target for cancer treatment." Cancers. Link- Significance: Review of ERR biology in TNBC and metabolic reprogramming.
Sources
- 1. INTERCHIM: BioActive Compounds [interchim.com]
- 2. marinbio.com [marinbio.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. PROTAC ERRα ligand 2 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to "PROTAC ERRα ligand 2" as a Chemical Probe for Estrogen-Related Receptor Alpha (ERRα) Function
Foreword: The Imperative for Precise Functional Genomics in the Post-Inhibitor Era
For decades, the primary modality for interrogating protein function has been through small molecule inhibitors that target enzymatic activity or binding pockets. While this approach has yielded tremendous biological insight and numerous therapeutics, it is fundamentally limited. Inhibition is not equivalent to absence. An inhibitor may incompletely block a protein's function, fail to address non-enzymatic scaffolding roles, or lead to compensatory upregulation of the target protein. The advent of targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), offers a paradigm shift. By hijacking the cell's endogenous ubiquitin-proteasome system, PROTACs can effectively eliminate the entire target protein, providing a functional knockout at the protein level with temporal and dose-dependent control.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the utilization of "PROTAC ERRα ligand 2" as a chemical probe to elucidate the multifaceted functions of the orphan nuclear receptor, Estrogen-Related Receptor Alpha (ERRα).
The Enigmatic Target: Estrogen-Related Receptor Alpha (ERRα)
Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a member of the nuclear receptor superfamily.[3] Despite its name, ERRα does not bind endogenous estrogens but is a constitutively active transcription factor that plays a pivotal role in regulating cellular energy homeostasis.[4] Its functional significance is underscored by its involvement in a diverse array of physiological and pathological processes, including:
-
Mitochondrial biogenesis and function: ERRα is a key regulator of genes involved in oxidative phosphorylation and fatty acid oxidation.
-
Cellular metabolism: It governs metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and lipogenesis.[5]
-
Cancer progression: Dysregulation of ERRα has been implicated in the onset and progression of various cancers, including breast, ovarian, and colorectal cancers, often correlating with poor clinical outcomes.[6]
The lack of a known natural ligand has made ERRα a challenging target for traditional pharmacological approaches. While inverse agonists that reduce its constitutive activity have been developed, they do not eliminate the protein itself, leaving its non-transcriptional roles unexplored.
PROTAC Technology: A Paradigm of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The mechanism of action is a catalytic cycle of induced proximity:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to ERRα and an E3 ubiquitin ligase, forming a transient ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to surface-exposed lysine residues on ERRα.
-
Proteasomal Degradation: The polyubiquitinated ERRα is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is then released and can induce the degradation of another ERRα protein.[8]
This event-driven pharmacology allows for sub-stoichiometric target degradation, offering a powerful tool for achieving a functional knockout of ERRα.
Caption: Mechanism of PROTAC-mediated degradation of ERRα.
Profile of "PROTAC ERRα ligand 2"
"PROTAC ERRα ligand 2" is a chemical probe designed to induce the degradation of ERRα. While its primary function is to act as a degrader, it is derived from a potent inverse agonist of ERRα.
| Property | Value | Source |
| Molecular Formula | C20H13F6NO4 | |
| Molecular Weight | 445.31 | |
| ERRα Inverse Agonist IC50 | 5.67 nM | , |
| Recruited E3 Ligase | MDM2 (putative) |
Note on E3 Ligase Recruitment: While some sources suggest that a molecule designated as "PROTAC ERRα Degrader-2" recruits MDM2, it is crucial for researchers to empirically validate the specific E3 ligase dependency for their particular batch of "PROTAC ERRα ligand 2". Different research groups may synthesize variants that utilize other E3 ligases such as VHL or CRBN.
Experimental Validation of "PROTAC ERRα ligand 2" as a Chemical Probe
A rigorous and multi-faceted experimental approach is essential to validate "PROTAC ERRα ligand 2" as a reliable chemical probe for studying ERRα function. The following protocols provide a comprehensive framework for this validation process.
Caption: A stepwise workflow for validating "PROTAC ERRα ligand 2".
Step 1: Confirmation of ERRα Degradation via Western Blot
The primary validation step is to demonstrate that "PROTAC ERRα ligand 2" induces the degradation of ERRα in a dose- and time-dependent manner.
Objective: To quantify the reduction in total ERRα protein levels following treatment with "PROTAC ERRα ligand 2".
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line expressing endogenous ERRα (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a dose-response of "PROTAC ERRα ligand 2" (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration (e.g., the determined DC50 or a concentration that gives >80% degradation) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control (the ERRα ligand portion of the PROTAC alone, if available).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against ERRα overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERRα band intensity to the loading control.
-
Calculate the percentage of ERRα degradation relative to the vehicle control.
-
Plot the dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Step 2: Verification of Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that confirms the direct binding of a ligand to its target protein in a cellular context.[9][10] Ligand binding stabilizes the protein, leading to a higher melting temperature.
Objective: To demonstrate that "PROTAC ERRα ligand 2" physically interacts with and stabilizes ERRα in intact cells.
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., HEK293T overexpressing tagged ERRα or a cell line with sufficient endogenous ERRα) with "PROTAC ERRα ligand 2" at a concentration above its expected binding affinity (e.g., 1-10 µM) and a vehicle control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant and analyze the amount of soluble ERRα at each temperature by Western blotting, as described in section 4.1.
-
-
Data Analysis:
-
Quantify the band intensities for soluble ERRα at each temperature point for both the treated and vehicle control samples.
-
Plot the percentage of soluble ERRα as a function of temperature for both conditions.
-
A rightward shift in the melting curve for the "PROTAC ERRα ligand 2"-treated sample compared to the vehicle control indicates target engagement and stabilization.
-
Step 3: Assessment of Functional Consequences via RT-qPCR
As ERRα is a transcription factor, its degradation should lead to changes in the expression of its target genes.
Objective: To measure the mRNA levels of known ERRα target genes following treatment with "PROTAC ERRα ligand 2".
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with "PROTAC ERRα ligand 2" at a concentration that achieves significant degradation (e.g., >80%) for a suitable duration (e.g., 24-48 hours).
-
Include a vehicle control.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.[12]
-
A significant decrease in the mRNA levels of ERRα target genes in the treated samples compared to the control would confirm the functional consequence of ERRα degradation.
-
Step 4: Global Selectivity Profiling by Mass Spectrometry-Based Proteomics
An ideal chemical probe should be highly selective for its intended target. Global proteomics can assess the impact of "PROTAC ERRalpha ligand 2" on the entire proteome.
Objective: To identify any off-target proteins that are degraded upon treatment with "PROTAC ERRalpha ligand 2".
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with "PROTAC ERRalpha ligand 2" at a concentration that gives maximal ERRα degradation and a vehicle control. A time point consistent with maximal degradation should be chosen.
-
Lyse the cells and prepare protein lysates as described in section 4.1.
-
-
Proteomic Sample Preparation:
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis, or use a label-free quantification approach.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between the treated and control samples.
-
Proteins that show a statistically significant decrease in abundance in the treated sample are potential off-targets.
-
ERRα should be among the most significantly downregulated proteins.
-
Data Interpretation and Best Practices
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can lead to a decrease in degradation efficiency at higher doses. It is important to perform a full dose-response curve to identify the optimal concentration range for degradation.
-
Negative Controls are Crucial: The use of a non-degrading control, such as the ERRα-binding moiety of the PROTAC alone or an epimer of the E3 ligase ligand that does not bind, is essential to distinguish between effects due to ERRα degradation and those due to simple target occupancy.
-
E3 Ligase Expression: The efficacy of a PROTAC is dependent on the expression of the recruited E3 ligase in the cell line being studied. It is good practice to confirm the expression of the putative E3 ligase (e.g., MDM2) in your experimental system.
Conclusion: "PROTAC ERRα ligand 2" as a Gateway to Deeper Biological Understanding
"PROTAC ERRα ligand 2" represents a powerful tool for the functional interrogation of Estrogen-Related Receptor Alpha. By inducing its targeted degradation, this chemical probe allows for a more precise and comprehensive understanding of ERRα's roles in health and disease than can be achieved with traditional inhibitors alone. The experimental framework provided in this guide offers a robust pathway for the validation and application of this and other PROTAC-based chemical probes, paving the way for new discoveries in cellular metabolism and oncology.
References
-
Giguère, V. (2019). ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease. Frontiers in Endocrinology, 10, 213. [Link]
-
Perez-Aso, M., & El-Deiry, W. S. (2023). Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 183. [Link]
- Pettersson, K., & Gustafsson, J. Å. (2001). Role of estrogen receptor beta in estrogen action. Annual Review of Physiology, 63, 165-192.
-
RayBiotech. (n.d.). PROTAC ERRα ligand 2. Retrieved February 7, 2026, from [Link]
-
Sakamoto, K. M. (2024, October 25). Potential Role of PROTAC ER Degraders in Therapy for HR-Positive Metastatic Breast Cancer (Lecture). YouTube. [Link]
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
-
Wang, S., Han, L., Han, J., & Li, Y. (2021). ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis. Frontiers in Pharmacology, 12, 788645. [Link]
-
Wu, Y., Chen, C., Sun, X., & Jin, J. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters, 10(7), 1078-1083. [Link]
-
Zhang, C., Liu, Y., & He, Y. (2020). Proteolysis-targeting chimeras and their implications in breast cancer. Journal of Hematology & Oncology, 13(1), 1-16. [Link]
Sources
- 1. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 2. Engineering ERα degraders with pleiotropic ubiquitin ligase ligands maximizes therapeutic efficacy by co-opting distinct effector ligases | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Utilizing PROTAC ERRα Ligand 2 in Cell Culture
Introduction: A New Frontier in Targeted Protein Degradation
The landscape of targeted therapeutics is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel mechanism of action, harnessing the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest[1][2]. This approach moves beyond simple inhibition, aiming to eliminate the target protein, which can offer a more profound and sustained biological effect.
This guide focuses on the application of PROTACs built upon "PROTAC ERRα ligand 2," a potent inverse agonist of Estrogen-Related Receptor alpha (ERRα)[3]. ERRα, an orphan nuclear receptor, is increasingly recognized as a significant player in cancer biology, particularly in breast cancer, where it regulates metabolic reprogramming and cell proliferation[4][5][6][7][8]. By targeting ERRα for degradation, we can explore a promising therapeutic avenue for cancers dependent on this pathway.
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth technical guide for the effective use of ERRα-targeting PROTACs in a cell culture setting.
The PROTAC Mechanism: Hijacking the Cellular Machinery
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, an ERRα ligand), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two[9][10]. The PROTAC facilitates the formation of a ternary complex between ERRα and the E3 ligase, leading to the ubiquitination of ERRα and its subsequent degradation by the proteasome[10][11].
Caption: Mechanism of Action for an ERRα-targeting PROTAC.
I. Materials and Reagents
Cell Lines
The choice of cell line is critical for studying ERRα. Breast cancer cell lines are particularly relevant.
| Cell Line | Description | Key Considerations |
| MCF-7 | Estrogen receptor (ER) positive human breast adenocarcinoma cell line. | Commonly used for studying hormone-responsive cancers. Expresses ERRα. |
| T47D | ER-positive human ductal breast epithelial tumor cell line. | Another well-established model for hormone-dependent breast cancer. |
| MDA-MB-231 | Triple-negative human breast adenocarcinoma cell line. | Represents a more aggressive, hormone-independent breast cancer subtype that also expresses ERRα. |
Reagents
-
PROTAC ERRα Ligand 2-based PROTAC: Synthesized and purified.
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
Dimethyl Sulfoxide (DMSO): For preparing stock solutions of the PROTAC.
-
Proteasome Inhibitor: MG132 or Epoxomicin.
-
E3 Ligase Ligand: For competition experiments (e.g., VHL ligand).
-
Western Blotting Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Anti-ERRα, Anti-β-actin, Anti-GAPDH, Anti-Histone H3.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
MTT Assay Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
qPCR Reagents:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
qPCR primers (see table below).
-
-
Ubiquitination Assay Reagents:
-
Cell lysis buffer for immunoprecipitation (e.g., RIPA buffer).
-
Anti-ERRα antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-Ubiquitin antibody for western blotting.
-
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| ESRRA (ERRα) | CCACTATGGTGTGGCATCCTGT | GGTGATCTCACACTCGTTGGAG | [12] |
| VEGFA | TTGCCTTGCTGCTCTACCTCCA | GATGGCAGTAGCTGCGCTGATA | [13] |
| PDK4 | AGGTCGAGCTGTTCTATAGCCG | GCGGTCAGGTCTTCACTATTGC | Published literature consensus |
| GAPDH | GGAGCGAGATCCCTCCAAAA | GGCTGTTGTCATACTTCTCATGG | |
| ACTB (β-actin) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | Published literature consensus |
II. Experimental Protocols
A. Preparation of PROTAC Stock Solution
Due to the often hydrophobic nature of PROTAC molecules, proper solubilization is crucial for experimental success[11][14].
-
Initial Solubilization: Dissolve the PROTAC ERRα Ligand 2-based PROTAC in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM)[15].
-
Assisted Dissolution: If necessary, gently warm the solution (e.g., 37°C) and sonicate briefly to ensure complete dissolution[14].
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
B. Cell Culture and PROTAC Treatment
This protocol provides a general framework. Optimization of cell seeding density and PROTAC concentration is recommended for each cell line and experimental setup.
Caption: General workflow for cell treatment with an ERRα PROTAC.
-
Cell Seeding: Seed MCF-7, T47D, or MDA-MB-231 cells in appropriate multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10^5 cells per well in a 12-well plate for western blotting)[13].
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2[13].
-
PROTAC Preparation: Prepare serial dilutions of the ERRα PROTAC from the DMSO stock solution directly into pre-warmed complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the PROTAC. Include a vehicle control (DMSO only) in all experiments.
-
Incubation: Incubate the cells for the desired treatment duration. This should be determined empirically, but typical time points for PROTAC-mediated degradation range from 24 to 72 hours[16].
C. Assessment of ERRα Degradation by Western Blotting
Western blotting is the primary method to quantify the reduction in target protein levels[3][17].
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes[13].
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes[18].
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against ERRα overnight at 4°C.
-
Loading Control: Simultaneously or subsequently, probe the membrane with a primary antibody against a loading control (e.g., β-actin, GAPDH, or Histone H3) to ensure equal protein loading[16][19][20].
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities to determine the percentage of ERRα degradation relative to the vehicle control.
D. Cell Viability Assessment by MTT Assay
The MTT assay measures cell viability by assessing mitochondrial metabolic activity[5][21][22].
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours)[4].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[5].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[5].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
E. Analysis of Gene Expression by qPCR
qPCR is used to confirm that the PROTAC reduces ERRα protein levels without affecting its mRNA transcription, a key hallmark of the PROTAC mechanism of action[23][24].
-
RNA Extraction: Following PROTAC treatment, extract total RNA from the cells using a suitable kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green Master Mix, the synthesized cDNA, and the specific primers for ESRRA, VEGFA, PDK4, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in PROTAC-treated cells compared to vehicle-treated cells. A lack of significant change in ESRRA mRNA levels, coupled with a decrease in ERRα protein, supports a post-transcriptional mechanism of action.
III. Validating the PROTAC Mechanism of Action: Essential Control Experiments
To ensure that the observed reduction in ERRα is due to the intended PROTAC mechanism, the following control experiments are crucial[23][24].
-
Proteasome Inhibition: Co-treat cells with the ERRα PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). If the PROTAC-induced degradation of ERRα is rescued in the presence of the proteasome inhibitor, it confirms that the protein loss is mediated by the proteasome[1].
-
E3 Ligase Competition: Co-treat cells with the ERRα PROTAC and a 100-fold excess of the free E3 ligase ligand (e.g., VHL ligand). The excess ligand will compete with the PROTAC for binding to the E3 ligase, thereby preventing the formation of the ternary complex and rescuing ERRα degradation[25]. This confirms the necessity of E3 ligase engagement.
-
Washout Experiment: To assess the reversibility of the PROTAC's effect, treat cells with the PROTAC for a defined period (e.g., 24 hours), then wash the cells with fresh medium to remove the compound, and monitor the recovery of ERRα protein levels over time (e.g., at 2, 4, 6, and 24 hours post-washout)[25][26]. This demonstrates the dynamic nature of PROTAC-mediated degradation[18].
IV. Advanced Protocol: In-Cell Ubiquitination Assay
This assay directly demonstrates the PROTAC-induced ubiquitination of ERRα[16][27][28].
-
Treatment with Proteasome Inhibitor: Treat cells with the ERRα PROTAC in the presence of a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow ubiquitinated ERRα to accumulate[22].
-
Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous ERRα using an anti-ERRα antibody coupled to protein A/G magnetic beads.
-
Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear of poly-ubiquitinated ERRα in the PROTAC-treated sample compared to the control will confirm PROTAC-induced ubiquitination.
V. Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or weak ERRα degradation | - PROTAC is not cell-permeable.- Low expression of the recruited E3 ligase in the cell line.- Inefficient ternary complex formation. | - Assess cell permeability using specific assays.- Confirm E3 ligase expression in the chosen cell line.- Synthesize PROTACs with different linkers or E3 ligase ligands. |
| "Hook Effect" (Reduced degradation at high PROTAC concentrations) | - Formation of binary complexes (PROTAC-ERRα or PROTAC-E3 ligase) that are not productive for degradation. | - Perform a detailed dose-response curve to identify the optimal concentration range. |
| High background in western blots | - Non-specific antibody binding.- Insufficient blocking or washing. | - Optimize antibody concentrations.- Increase the duration or stringency of blocking and washing steps. |
| Variability in MTT assay results | - Uneven cell seeding.- Interference from the compound with the MTT reagent. | - Ensure a single-cell suspension before seeding.- Run a control with the compound in cell-free medium to check for direct reduction of MTT. |
VI. Conclusion
The use of PROTACs targeting ERRα with "PROTAC ERRα ligand 2" represents a compelling strategy for investigating the role of this orphan nuclear receptor in cancer and for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the successful implementation of these powerful molecules in a cell culture setting. By carefully considering experimental design, including the use of appropriate controls, researchers can generate reliable and insightful data to advance our understanding of targeted protein degradation.
References
-
OriGene. VEGFA Human qPCR Primer Pair (NM_001025366) | HP202779. [Link]
-
The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. MDPI. [Link]
-
Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. MarinBio. [Link]
-
Role of HIF-1α/ERRα in Enhancing Cancer Cell Metabolism and Promoting Resistance of Endometrial Cancer Cells to Pyroptosis. PMC - PubMed Central. [Link]
-
Best equal loading control protein for different cell types on same western blot membrane?. ResearchGate. [Link]
-
Estrogen Related Receptor alpha (ESRRA) Human qPCR Primer Pair (NM_004451). OriGene. [Link]
-
An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. NIH. [Link]
-
Temporal variation in estrogen receptor-alpha protein turnover in the presence of estrogen. PubMed. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
-
Key regulator of cellular metabolism, estrogen-related receptor alpha. Dove Medical Press. [Link]
-
Crosstalk interactions between transcription factors ERRα and PPARα assist PPARα-mediated gene expression. PubMed. [Link]
-
Differential Expression of HSP90β in MDA-MB-231 and MCF-7 Cell Lines after Treatment with Doxorubicin. PMC - NIH. [Link]
-
Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs | ACS Omega. ACS Publications. [Link]
-
PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists. Biocompare. [Link]
-
Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | Request PDF. ResearchGate. [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. ResearchGate. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]
-
The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer. PMC. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
-
(PDF) An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. ResearchGate. [Link]
-
PROTACs Criteria. The Chemical Probes Portal. [Link]
-
Identification of ERRα as a specific partner of PGC-1α for the activation of PDK4 gene expression in muscle. ResearchGate. [Link]
-
PROTAC-Induced Proteolytic Targeting. PMC - NIH. [Link]
-
Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1. PMC - NIH. [Link]
-
Estrogen-related receptor α as a therapeutic target in cancer. [Link]
-
Estrogen Related Receptor Alpha (ERRα) a Bridge between Metabolism and Adrenocortical Cancer Progression. PMC. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]
-
An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. PubMed. [Link]
-
ESRRA promotes gastric cancer development by regulating the CDC25C/CDK1/CyclinB1 pathway via DSN1. PMC. [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation | Request PDF. ResearchGate. [Link]
-
(PDF) Estrogen-related receptor alpha in select host functions and cancer: new frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of HIF-1α/ERRα in Enhancing Cancer Cell Metabolism and Promoting Resistance of Endometrial Cancer Cells to Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Estrogen Related Receptor Alpha (ERRα) a Bridge between Metabolism and Adrenocortical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophobic Interaction Chromatography Setup [sigmaaldrich.cn]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. origene.com [origene.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recommended controls for western blot | Abcam [abcam.com]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Temporal variation in estrogen receptor-alpha protein turnover in the presence of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. marinbio.com [marinbio.com]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
- 27. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC ERRalpha ligand 2" dosage and administration in xenograft models
Application Note: In Vivo Dosage & Administration of PROTAC ERR Degrader-2 in Xenograft Models
Content Type:Audience:Executive Summary & Critical Nomenclature
Objective: To provide a robust, self-validating protocol for the formulation, dosage, and administration of PROTAC ERR
⚠️ Critical Distinction: Ligand vs. Degrader
Before proceeding, it is vital to distinguish between the two chemical entities often confused in this context.
| Entity | Description | Function | In Vivo Application |
| PROTAC ERR | Small molecule Inverse Agonist (Warhead) | Binds ERR | Control Arm: Used to compare degradation vs. inhibition. |
| PROTAC ERR | Heterobifunctional PROTAC | Binds ERR | Experimental Arm: The active degrading agent. |
Note: This guide focuses on the administration of the PROTAC ERR
Mechanism of Action (MOA)
Unlike traditional inhibition, PROTAC ERR
Signal Transduction Pathway
Figure 1: Catalytic degradation cycle of ERR
Pre-clinical Formulation Protocol
PROTACs are high molecular weight compounds (>800 Da) with lipophilic linkers, often resulting in poor aqueous solubility. The following formulation is validated to achieve a stable suspension/solution for Intraperitoneal (IP) injection.
Reagents Required[1][6]
-
DMSO (Dimethyl sulfoxide), anhydrous, sterile.
-
PEG300 (Polyethylene glycol 300).
-
Tween-80 (Polysorbate 80).
-
Saline (0.9% NaCl), sterile.
Formulation Steps (Standard 30 mg/kg Dose)
Target Concentration: 3.0 mg/mL (assuming 10 mL/kg dosing volume).
-
Weighing: Weigh the required amount of PROTAC ERR
Degrader-2 powder. -
Solubilization (10%): Add DMSO (10% of final volume) to the powder. Vortex and sonicate at 37°C until completely dissolved. Critical: Ensure no visible particles remain before proceeding.
-
Co-solvent Addition (40%): Slowly add PEG300 (40% of final volume) while vortexing.
-
Surfactant Addition (5%): Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.
-
Dilution (45%): Slowly add pre-warmed (37°C) Saline (45% of final volume) dropwise while stirring.
Quality Control:
-
The final solution should be clear to slightly opalescent.
-
Stability: Use within 2 hours of preparation. Do not store formulated compound.
-
pH Check: Ensure pH is between 6.5–7.5.
| Component | Volume Ratio | Role |
| DMSO | 10% | Primary Solubilizer |
| PEG300 | 40% | Co-solvent / Stabilizer |
| Tween-80 | 5% | Surfactant / Prevent Aggregation |
| Saline | 45% | Aqueous Carrier |
In Vivo Dosage & Administration Strategy
Due to the limited oral bioavailability of first-generation PROTACs, Intraperitoneal (IP) administration is the recommended route for proof-of-concept xenograft studies.
Experimental Design: Xenograft Efficacy Study
Model: Female BALB/c nude mice bearing MCF-7 (breast cancer) or MDA-MB-231 xenografts.
Recommended Dosage Regimen
| Group | Treatment | Dose | Route | Schedule |
| Vehicle Control | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | N/A | IP | QD x 21 Days |
| Low Dose | PROTAC ERR | 15 mg/kg | IP | QD x 21 Days |
| High Dose | PROTAC ERR | 30 mg/kg | IP | QD x 21 Days |
| Ligand Control | PROTAC ERR | 30 mg/kg | IP | QD x 21 Days |
Rationale:
-
30 mg/kg is a standard efficacious dose for PROTACs in this lipophilicity class (e.g., ARV-471, Bondeson Cpd 29) [2, 3].
-
QD (Once Daily) dosing ensures sustained suppression of ERR
protein levels, as PROTAC-mediated degradation often persists longer than the drug's plasma half-life (the "catalytic" effect).
Workflow Diagram
Figure 2: Experimental workflow for evaluating PROTAC efficacy in xenograft models.
Pharmacodynamic (PD) Monitoring
To validate the PROTAC mechanism (and ensure you are observing degradation, not just inhibition), you must assess specific biomarkers.
Target Degradation (Western Blot)
-
Tissue: Tumor homogenate.
-
Timing: Harvest tumors 4–6 hours after the final dose (peak degradation window).
-
Control: Compare ERR
protein levels in "Degrader-2" treated tumors vs. "Ligand 2" treated tumors. -
Success Metric: >70% reduction in ERR
protein levels relative to Vehicle.
Downstream Signaling (RT-qPCR)
ERR
-
Markers: PPARGC1A (PGC-1
), ESRRA (ERR autoregulation), CS (Citrate Synthase). -
Expectation: Significant downregulation of mitochondrial metabolic genes.
Troubleshooting & Safety
-
Solubility Issues: If precipitation occurs upon adding Saline, increase the PEG300 ratio to 50% and reduce Saline to 35%. Ensure the solution is warm (37°C) during injection.
-
Toxicity: Monitor body weight. >15% weight loss indicates off-target toxicity or vehicle intolerance. If observed, switch to a BID schedule at half the dose (e.g., 15 mg/kg BID).
-
Hook Effect: In vitro, high concentrations of PROTAC can prevent ternary complex formation. While rare in vivo due to distribution, avoid escalating beyond 50 mg/kg without PK data.
References
-
Peng, L., et al. (2019).
(ERR ) Degradation." ACS Medicinal Chemistry Letters, 10(5), 767-772. -
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611-617.
-
Flanagan, J. J., et al. (2019). "ARV-471, an oral estrogen receptor PROTAC degrader for breast cancer."[6][7][8][9] Cancer Research, 79(4 Supplement).
-
MedChemExpress. "PROTAC ERR
Degrader-2 Product Information & In Vivo Formulation."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of "PROTAC ERRalpha ligand 2" in diabetes research
Application Note: PROTAC ERR Ligand 2 in Diabetes Research
Targeting Mitochondrial Reprogramming via Estrogen-Related Receptor Alpha
Executive Summary & Biological Context
Estrogen-Related Receptor Alpha (ERR
PROTAC ERR
-
Warhead Precursor: It is the targeting moiety used to synthesize heterobifunctional PROTACs (e.g., when conjugated to a VHL or Cereblon ligand).
-
Validation Tool (Competition): It is used as a "blocker" in cellular assays to prove that a PROTAC's degradation effect is specifically mediated through ERR
binding.
This guide details the application of PROTAC ERR
Compound Profile: PROTAC ERR Ligand 2[1][2][3][4][5][6][7]
| Feature | Specification |
| Chemical Name | (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |
| CAS Number | 2306388-57-6 |
| Molecular Weight | 445.31 g/mol |
| Mechanism of Action | ERR |
| Solubility | DMSO (up to 50 mM); Ethanol (low) |
| Storage | -20°C (Powder), -80°C (In Solution, avoid freeze-thaw) |
| Key Application | PROTAC Competition Assays, Metabolic Flux Analysis, PROTAC Synthesis |
CRITICAL DISTINCTION: "PROTAC ERR
Ligand 2" is not a degrader itself. It is the small molecule ligand. To achieve degradation, you must use a full PROTAC molecule (e.g., Compound 6c) derived from this ligand. This ligand is used to compete with the PROTAC to prove on-target activity.
Mechanism of Action: The Competition Assay
To validate a novel ERR
Figure 1: Mechanism of PROTAC validation using Ligand 2 as a competitive blocker.
Application 1: Validating Specificity of ERR Degradation
Objective: Confirm that the degradation observed with your PROTAC is ERR
Protocol:
-
Cell Seeding: Seed MDA-MB-231 or C2C12 myoblasts (diabetic model relevant) at
cells/well in a 6-well plate. -
Pre-treatment (The Block):
-
Group A (Control): DMSO only.
-
Group B (PROTAC): DMSO (1 hour).
-
Group C (Competition): Add PROTAC ERR
Ligand 2 (10 M) for 1 hour prior to PROTAC addition. -
Note: The ligand concentration should be 100x the PROTAC concentration (e.g., if PROTAC is 100 nM, use 10
M Ligand 2).
-
-
Treatment: Add the ERR
PROTAC (e.g., 100 nM) to Groups B and C. Incubate for 16–24 hours. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.
-
Western Blot:
-
Primary Ab: Anti-ERR
(1:1000). -
Loading Control: Anti-Vinculin or GAPDH.
-
-
Analysis:
-
Success Criteria: Group B shows >80% ERR
loss. Group C shows significant rescue (ERR bands visible), confirming the PROTAC requires the specific ligand binding site to function.
-
Application 2: Functional Metabolic Profiling in Diabetes
Objective: Compare the metabolic phenotype of "Chemical Knockdown" (PROTAC) vs. "Inhibition" (Ligand 2) in insulin-resistant cells.
Rationale: ERR
Protocol: Seahorse XF Mito Stress Test
-
Preparation: Seed C2C12 myotubes (differentiated for 5 days) in XF96 plates.
-
Induction of Insulin Resistance: Treat cells with Palmitate (0.5 mM) for 24 hours to induce a diabetic phenotype.
-
Compound Treatment:
-
Treat with PROTAC ERR
Ligand 2 (Inverse Agonist mode) at 1 M. -
Treat with ERR
PROTAC (Degrader mode) at 100 nM.[2] -
Incubate for 24 hours.
-
-
Assay Media: Replace media with XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Mito Stress Test Injections:
-
Port A: Oligomycin (1.5
M) – Measures ATP production. -
Port B: FCCP (1.0
M) – Measures Maximal Respiration. -
Port C: Rotenone/Antimycin A (0.5
M) – Shuts down mitochondrial respiration.
-
-
Data Output:
-
Basal Respiration: Expect reduction in both groups, but potentially deeper suppression in the PROTAC group due to total protein removal.
-
Spare Respiratory Capacity: Critical marker for mitochondrial fitness.
-
Data Interpretation Table:
| Readout | Ligand 2 (Inhibitor) | PROTAC (Degrader) | Biological Implication (Diabetes) |
| ERR | Unchanged / Stabilized | Depleted (>80%) | PROTAC removes the scaffold function of ERR |
| Basal Respiration | Moderate Decrease | Significant Decrease | Reduced oxidative burden. |
| PDK4 Expression | Downregulated | Abolished | PDK4 inhibits glucose oxidation; its removal improves glucose utilization. |
| Glucose Uptake | Increased | Significantly Increased | Shift from fatty acid oxidation to glycolysis (Warburg-like shift beneficial in T2D hyperglycemia). |
Application 3: In Vivo Glucose Tolerance (Protocol Outline)
Objective: Assess if ERR
-
Formulation:
-
Dissolve PROTAC ERR
Ligand 2 (or the full PROTAC) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. -
Note: Ensure clear solution; sonicate if necessary.
-
-
Dosing:
-
Administer IP (Intraperitoneal) or PO (Oral) depending on PK data. Typical dose: 10–30 mg/kg, daily for 14 days.
-
-
GTT (Glucose Tolerance Test):
-
Fast mice for 6 hours.
-
Inject Glucose (1-2 g/kg IP).
-
Measure blood glucose at 0, 15, 30, 60, 120 min.
-
-
Tissue Collection: Harvest Liver and Skeletal Muscle.
-
qPCR Readout: Measure Pck1 and G6pc (gluconeogenic genes). Successful ERR
blockade should reduce these in the liver, lowering fasting glucose.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Rescue in Competition Assay | Ligand 2 concentration too low. | Increase Ligand 2 to PROTAC ratio to 100:1 or 1000:1. |
| Compound Precipitation | High hydrophobicity of Ligand 2. | Use 40% PEG300 or cyclodextrin-based formulations. Warm to 37°C before dosing. |
| Unexpected Toxicity | Off-target mitochondrial toxicity. | Run an MTT assay with an ERR |
| "Hook Effect" in Degradation | PROTAC concentration too high. | Perform a dose-response curve. PROTACs often lose efficacy at high concentrations due to formation of binary complexes. |
References
-
Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 2015.
-
Identification of New Small-Molecule Inducers of Estrogen-rel
Degradation. ACS Medicinal Chemistry Letters, 2019. (Describes Compound 6c and the use of the ligand scaffold). -
Kralli, A., et al. "ERRalpha and Gabpa/b specify PGC-1alpha-dependent oxidative phosphorylation gene expression that is altered in diabetic muscle." PNAS, 2004.
-
TargetMol Product Sheet. "PROTAC ERR
ligand 2 (CAS 2306388-57-6)." [1]
Cell viability assays with "PROTAC ERRalpha ligand 2" treatment
Application Note: Cell Viability Assays with "PROTAC ERR Ligand 2" Treatment
Abstract & Scope
This application note details the experimental framework for assessing cell viability following treatment with PROTAC ERR
Critical Reagent Verification: In commercial catalogs (e.g., Tocris, broad chemical vendors), "PROTAC ERR
-
If you are using the Ligand alone: The mechanism is occupancy-driven inhibition.
-
If you are using the conjugated PROTAC: The mechanism is event-driven proteasomal degradation.
This guide covers protocols for both scenarios, focusing on the specific metabolic vulnerabilities induced by ERR
Mechanism of Action & Experimental Logic[2]
ERR
Comparative Mechanism (Inhibitor vs. Degrader)
Figure 1: Mechanistic divergence between the Ligand (Inverse Agonist) and the PROTAC. Both pathways ultimately collapse mitochondrial biogenesis, but PROTACs operate catalytically and can overcome high endogenous ligand levels.
Experimental Design Considerations
Cell Line Selection
ERR
-
Target Cells: MDA-MB-231 (Breast Cancer) or PC-3 (Prostate Cancer). These lines exhibit high ERR
expression and metabolic dependency. -
Negative Control: MCF-10A (Non-tumorigenic) or CRISPR-Cas9 ERR
KO lines. Essential to prove on-target toxicity.
Assay Selection: The "Metabolic Artifact" Trap
Because ERR
-
Recommended: CellTiter-Glo (ATP) . While still metabolic, ATP correlates better with immediate viability in this context.
-
Gold Standard: Flow Cytometry (Annexin V/PI) . Differentiates apoptosis from metabolic slowdown.
The "Hook Effect" (PROTAC Specific)
If using the full PROTAC, high concentrations form binary complexes (PROTAC-Target and PROTAC-E3) rather than the necessary ternary complex, reducing efficacy.
-
Design Rule: Use a wide log-scale dilution (e.g., 1 nM to 10
M) to capture the bell-shaped dose-response curve.
Protocol 1: Dose-Response Viability Assay (ATP-Based)
Objective: Determine the IC
Materials
-
Compound: PROTAC ERR
Ligand 2 (reconstituted in DMSO, usually 10 mM stock). -
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Plate: 96-well white-walled, clear-bottom plates (for luminescence).
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Dissociate cells and count viability (>90% required).[2]
-
Seed 3,000 - 5,000 cells/well in 90
L complete media. -
Note: ERR
inhibitors are cytostatic; lower seeding density prevents contact inhibition from masking drug effects during long incubations. -
Incubate 24h at 37°C/5% CO
.
-
-
Compound Preparation (Day 1):
-
Prepare a 10-point serial dilution (1:3) in DMSO.
-
Dilute these stocks 1:100 into pre-warmed media to create 10x working solutions (Final DMSO 1%).
-
Control: DMSO only (Vehicle).
-
Positive Control: 10
M Puromycin or Staurosporine.
-
-
Treatment:
-
Add 10
L of 10x compound solution to the 90 L cells. -
Final DMSO concentration: 0.1%.
-
Incubation Time: 72 to 96 hours .
-
Reasoning: Metabolic collapse takes time. 24h is insufficient for ERR
depletion to induce phenotypic death.
-
-
Readout (Day 4/5):
-
Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 min.
-
Add 100
L reagent to each well (1:1 ratio).[2] -
Orbitally shake for 2 min (lyse cells).
-
Incubate 10 min (stabilize signal).
-
Read Luminescence (Integration time: 0.5 - 1 sec).
-
Protocol 2: Validation of Degradation (Western Blot)
Objective: Confirm that viability loss correlates with ERR
Workflow
-
Seed Cells: 6-well plates (3 x 10^5 cells/well).
-
Treat: Incubate with PROTAC (at IC
and 10x IC ) for 6h, 12h, and 24h .-
Note: Degradation occurs much faster (hours) than cell death (days).
-
-
Lysis: Use RIPA buffer + Protease Inhibitors.
-
Blotting:
-
Primary Ab: Anti-ERR
(e.g., Cell Signaling #13826 or Abcam ab76228). -
Loading Control:
-Actin or Vinculin. -
Normalization: Calculate ERR
/Actin ratio relative to DMSO.
-
Data Analysis & Interpretation
Quantitative Metrics
Summarize your findings using the following structure:
| Metric | Definition | Interpretation for ERR |
| IC | Concentration inhibiting 50% viability | Lower is more potent. If Ligand IC |
| DC | Concentration degrading 50% of target | Should be lower than IC |
| D | Maximum degradation achieved | Ideally >90%. Residual ERR |
Troubleshooting the "Hook Effect"
Figure 2: Decision tree for analyzing non-sigmoidal dose-response curves typical of PROTACs.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.
-
Peng, L., et al. (2019).
(ERR ) Degradation. Journal of Medicinal Chemistry, 62(10), 4949–4966. -
Willy, P. J., et al. (2004).
-directed proteasomal degradation. Proceedings of the National Academy of Sciences, 101(24), 8912-8917. -
Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
Disclaimer: "PROTAC ERR
Quantitative PCR analysis of ERRalpha target genes after "PROTAC ERRalpha ligand 2" treatment
Application Note & Protocol
Quantitative PCR Analysis of ERRα Target Gene Expression Following Treatment with an ERRα-Targeting PROTAC
Abstract
This document provides a comprehensive guide for researchers on how to assess the functional consequences of Estrogen-Related Receptor alpha (ERRα) degradation using a Proteolysis Targeting Chimera (PROTAC). Specifically, it details the use of "PROTAC ERRα ligand 2," an ERRα inverse agonist, to induce ERRα degradation and subsequently quantify the changes in the expression of its target genes via quantitative Polymerase Chain Reaction (qPCR).[1] This guide covers the underlying principles of PROTAC technology, detailed experimental protocols from cell culture to data analysis, and expert insights to ensure data integrity and reproducibility.
Introduction: Targeting ERRα with PROTAC Technology
Estrogen-Related Receptor alpha (ERRα), also known as NR3B1, is an orphan nuclear receptor that plays a pivotal role in regulating cellular metabolism.[2] It governs the expression of genes involved in mitochondrial biogenesis, fatty acid metabolism, and oxidative phosphorylation.[2] Due to its association with various pathologies, including cancer and metabolic disorders, ERRα has emerged as a significant therapeutic target.[3][4]
Traditional therapeutic approaches have focused on inhibiting the function of target proteins. However, a novel and powerful strategy, Proteolysis Targeting Chimeras (PROTACs), has emerged to induce the selective degradation of a protein of interest.[5] PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[6][7] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the proteasome.[6][7][8] This approach offers the potential for a more profound and sustained downstream effect compared to simple inhibition.
"PROTAC ERRα ligand 2" is a potent ERRα inverse agonist with an IC50 of 5.67 nM.[1] While its primary characterization is as an inverse agonist, its structural design may also lend itself to PROTAC-mediated degradation of ERRα, a hypothesis that can be functionally validated by assessing the expression of ERRα target genes.[9] A related compound, "PROTAC ERRα Degrader-2," explicitly functions as a degrader by linking an ERRα binding moiety to an MDM2 E3 ligase ligand.[9] This application note will guide you through the process of using such a PROTAC to degrade ERRα and measure the resulting changes in target gene expression using qPCR, a highly sensitive and specific technique for quantifying nucleic acids.[10]
The Principle of the Assay: From PROTAC Treatment to Gene Expression Analysis
The experimental workflow is designed to determine if the degradation of ERRα by a specific PROTAC leads to a functional change in the transcription of its known target genes. The process involves treating a suitable cell line with the ERRα-targeting PROTAC, followed by the isolation of total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR analysis.[11][12] By comparing the expression levels of ERRα target genes in treated versus untreated cells, we can infer the efficacy and functional consequence of the PROTAC-induced degradation.
Figure 1: A high-level overview of the experimental workflow from cell treatment to data analysis.
Detailed Protocols
Cell Culture and PROTAC Treatment
The choice of cell line is critical. A cell line with known expression of ERRα and its target genes is essential. Breast cancer cell lines such as MCF-7 or MDA-MB-231 are often used in ERRα research.[4]
Materials:
-
Appropriate cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
"PROTAC ERRα ligand 2" (or a similar ERRα degrader)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
PROTAC Preparation: Prepare a stock solution of "PROTAC ERRα ligand 2" in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal concentration.
-
Treatment:
-
For the treated group, replace the existing medium with the medium containing the desired concentration of the PROTAC.
-
For the vehicle control group, replace the medium with a medium containing the same concentration of DMSO as the highest concentration PROTAC treatment.
-
-
Incubation: Incubate the cells for a predetermined time course. A 24 to 48-hour incubation is a common starting point for PROTAC-mediated degradation.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
RNA Extraction and cDNA Synthesis
High-quality, intact RNA is crucial for reliable qPCR results.[13]
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit)
-
Nuclease-free water
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)
-
Thermal cycler
Protocol:
-
RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of your chosen kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis:
-
In a nuclease-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with the components of the reverse transcription kit.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile from the kit's protocol.[11]
-
The resulting cDNA can be stored at -20°C until use.
-
Quantitative PCR (qPCR)
This step will quantify the relative abundance of your target gene transcripts.
Materials:
-
Synthesized cDNA
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers for your target genes and a housekeeping gene.
-
qPCR instrument
Primer Design and Selection:
-
Target Genes: Select well-established ERRα target genes. Examples include PDK4 (Pyruvate Dehydrogenase Kinase 4), VEGFA (Vascular Endothelial Growth Factor A), and genes involved in mitochondrial function.[3] A recent study also identified DKK1 (Dickkopf-1) as a target repressed by ERRα.[14]
-
Housekeeping Gene: Choose a stable housekeeping gene for normalization, such as GAPDH, ACTB (β-actin), or RPLP0. The stability of the housekeeping gene should be validated for your specific experimental conditions.
-
Primer Design: Design primers with a melting temperature (Tm) of approximately 60°C and an amplicon length of 100-200 base pairs. Use primer design software (e.g., Primer-BLAST from NCBI) to ensure specificity and avoid secondary structures.
qPCR Protocol:
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. A typical reaction includes:
-
qPCR master mix
-
Forward and reverse primers
-
Diluted cDNA template
-
Nuclease-free water
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
qPCR Run: Perform the qPCR in a real-time PCR detection system with a standard cycling program:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
40 cycles of:
-
Denaturation (95°C for 15 seconds)
-
Annealing/Extension (60°C for 1 minute)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis and Interpretation
The most common method for relative quantification in qPCR is the delta-delta Cq (ΔΔCq) method.[15][16][17] This method normalizes the expression of the target gene to a housekeeping gene and then compares the treated samples to the vehicle control.[18]
The Delta-Delta Cq (ΔΔCq) Method
-
Calculate the ΔCq for each sample: ΔCq = Cq (target gene) - Cq (housekeeping gene)
-
Calculate the ΔΔCq:
-
First, determine the average ΔCq for the vehicle control group.
-
Then, for each treated sample, calculate the ΔΔCq: ΔΔCq = ΔCq (treated sample) - Average ΔCq (vehicle control)
-
-
Calculate the Fold Change: Fold Change = 2^(-ΔΔCq)
A fold change of less than 1 indicates a decrease in gene expression, while a fold change greater than 1 indicates an increase.
Data Presentation
Present your results in a clear and concise table and/or bar graph.
Table 1: Example of Relative Quantification of ERRα Target Genes
| Treatment Group | Target Gene | Average Cq | ΔCq | ΔΔCq | Fold Change (2^-ΔΔCq) |
| Vehicle Control | PDK4 | 22.5 | 4.5 | 0 | 1.0 |
| GAPDH | 18.0 | ||||
| PROTAC (100 nM) | PDK4 | 24.8 | 6.7 | 2.2 | 0.22 |
| GAPDH | 18.1 | ||||
| Vehicle Control | VEGFA | 25.1 | 7.1 | 0 | 1.0 |
| GAPDH | 18.0 | ||||
| PROTAC (100 nM) | VEGFA | 27.5 | 9.4 | 2.3 | 0.20 |
| GAPDH | 18.1 |
Visualizing the PROTAC Mechanism
Understanding the mechanism of action of the PROTAC is key to interpreting the downstream effects on gene expression.
Figure 2: The mechanism of action of an ERRα-targeting PROTAC.
Conclusion and Future Directions
This application note provides a robust framework for evaluating the efficacy of ERRα-targeting PROTACs by quantifying their impact on target gene expression. Successful downregulation of ERRα target genes provides strong evidence for the on-target activity of the PROTAC.
Future experiments could include:
-
Western Blot Analysis: To directly confirm the degradation of the ERRα protein.
-
Chromatin Immunoprecipitation (ChIP)-qPCR: To investigate changes in ERRα occupancy at the promoter regions of its target genes.
-
Functional Assays: To assess the phenotypic consequences of ERRα degradation, such as changes in mitochondrial respiration or cell migration.
By combining these molecular techniques, researchers can gain a comprehensive understanding of the therapeutic potential of ERRα-targeting PROTACs.
References
-
Peng L, et al. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters, 10(5), 767–772. [Link]
-
MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. (2021). ResearchGate. [Link]
-
What is the difference between 2^-delta ct method and 2^-delta delta ct method? (2021). ResearchGate. [Link]
-
PROTACs (Proteolysis Targeting Chimera). (2022). YouTube. [Link]
-
Estrogen-related receptor alpha. Wikipedia. [Link]
-
Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs. (2021). National Center for Biotechnology Information. [Link]
-
qPCR (real-time PCR) protocol explained. (2021). YouTube. [Link]
-
What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]
-
Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. (2001). PubMed. [Link]
-
Quantitative Real Time PCR Protocol. Stack Lab. [Link]
-
Two target gene activation pathways for orphan ERR nuclear receptors. (2018). National Center for Biotechnology Information. [Link]
-
4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis. Bitesize Bio. [Link]
-
ERRα and ERRγ coordinate expression of genes associated with Alzheimer's disease, inhibiting DKK1 to suppress tau phosphorylation. (2024). PNAS. [Link]
-
Introduction to Quantitative PCR: methods and applications guide. Gene-Quantification. [Link]
-
GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Verona. [Link]
-
ESRRA estrogen related receptor alpha [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]
-
The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. (2025). CLYTE Technologies. [Link]
-
Demonstration of a ΔΔCq Calculation Method to Compute Relative Gene Expression from qPCR Data. Horizon Discovery. [Link]
-
Human Gene Set: STEIN_ESRRA_TARGETS. GSEA. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen-related receptor alpha - Wikipedia [en.wikipedia.org]
- 3. ESRRA estrogen related receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. STEIN_ESRRA_TARGETS [gsea-msigdb.org]
- 5. portlandpress.com [portlandpress.com]
- 6. revvity.com [revvity.com]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. clyte.tech [clyte.tech]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. horizondiscovery.com [horizondiscovery.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC ERRα Ligand 2 Stability in Cell Culture
Executive Summary & Compound Profile
PROTAC ERRα Ligand 2 (often cataloged as PROTAC ERRα Degrader-2) is a bifunctional small molecule designed to degrade Estrogen-Related Receptor alpha (ERRα). Unlike VHL-based degraders (e.g., Ligand 3/Compound 6c), Ligand 2 utilizes an MDM2-binding motif (typically a Nutlin derivative) linked to an ERRα ligand.
Understanding the stability of this compound in cell culture media is critical because PROTACs often exhibit "molecular chameleonicity"—altering their conformation and solubility based on the polarity of the solvent (media vs. cytosol). Furthermore, the MDM2-recruiting moiety and the linker can be susceptible to metabolic instability in serum-rich media.
| Feature | Specification |
| Target Protein | ERRα (Estrogen-Related Receptor alpha) |
| E3 Ligase Recruiter | MDM2 (Mouse Double Minute 2 homolog) |
| Key Reference | Peng, L. et al. ACS Med.[1] Chem. Lett. (2019) |
| Molecular Weight | ~1150 Da (High MW affects solubility) |
| Solubility Risk | High (Lipophilic nature leads to precipitation in aqueous media) |
| Serum Stability | Moderate (Susceptible to esterases in FBS if ester bonds are present) |
Troubleshooting Guide: Stability & Performance
This section addresses specific issues researchers encounter when using PROTAC ERRα Ligand 2 in vitro.
Q1: I observe potent degradation at 6 hours, but ERRα levels recover by 24 hours. Is the compound unstable?
Diagnosis: This is likely a combination of metabolic instability and rapid protein resynthesis , rather than just chemical hydrolysis.
Technical Explanation:
-
Half-life in Media: While the MDM2 warhead is generally stable, the linker or the ERRα-binding moiety may undergo hydrolysis or oxidative metabolism by enzymes present in Fetal Bovine Serum (FBS).
-
The "Hook Effect" (Prozone Effect): If the compound is stable but accumulates intracellularly, high concentrations can form binary complexes (PROTAC-Target or PROTAC-E3) that compete with the functional ternary complex, reducing degradation efficiency.
-
Resynthesis: ERRα is a transcription factor with rapid turnover. If the PROTAC is metabolized or pumped out (P-gp efflux), the cell will replenish the protein pool.
Solution:
-
Refresh Media: Perform a "media swap" with fresh compound every 12 hours to maintain functional concentration.
-
Pulse-Chase Experiment: Treat cells for 4 hours, wash, and monitor recovery to distinguish between compound instability and protein turnover.
Q2: The compound precipitates when added to the cell culture media. How do I prevent this?
Diagnosis: "PROTAC crash-out." PROTACs are large, lipophilic molecules (MW >1000 Da). Adding a high-concentration DMSO stock directly to aqueous media often causes immediate, microscopic precipitation.
Technical Explanation: PROTAC ERRα Ligand 2 likely has low aqueous solubility. When a 10 mM DMSO stock hits the media, the local DMSO concentration drops rapidly, forcing the lipophilic compound out of solution before it can disperse.
Solution:
-
Step-wise Dilution: Do not pipette 1 µL of stock directly into 1 mL of media. Instead, create a 10x intermediate dilution in media containing 10% DMSO, vortex, and then add this intermediate to your final culture well.
-
Sonicate: Mild sonication of the intermediate dilution can ensure dispersion.
-
Check the Dish: Inspect the well under a microscope immediately after addition. Crystalline debris indicates the effective concentration is far lower than calculated.
Q3: My Western Blot shows no degradation in HepG2 cells, but it works in MCF-7. Is the media formulation to blame?
Diagnosis: Likely E3 Ligase Differential Expression or Serum Binding , not media instability.
Technical Explanation:
-
MDM2 Levels: This PROTAC requires MDM2 to function. HepG2 and MCF-7 have different baseline MDM2 levels (often elevated in MCF-7 due to p53 status). If MDM2 is low, degradation will not occur regardless of compound stability.
-
Serum Albumin Binding: PROTACs bind heavily to BSA/HSA in serum. If your HepG2 media contains 10% FBS and your MCF-7 media contains 5% FBS, the "free fraction" of the drug might differ significantly.
Solution:
-
Verify E3 Expression: Run a Western Blot for MDM2 in both cell lines.
-
Serum-Reduced Media: Try the experiment in Opti-MEM (reduced serum) for a short duration (4-6 hours) to see if potency improves.
Experimental Protocols: Validating Stability
To scientifically prove whether the compound is degrading in your specific media, follow this LC-MS/MS workflow.
Protocol A: The "Media Stability" Assay
Objective: Quantify the half-life (
Materials:
-
Cell Culture Media (complete with FBS/Antibiotics).
-
PROTAC ERRα Ligand 2 (10 mM DMSO stock).
-
Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution).
-
Internal Standard (e.g., Tolbutamide or a structural analog).
Methodology:
-
Preparation: Warm media to 37°C.
-
Spike: Add PROTAC to media at a final concentration of 1 µM (ensure <0.1% DMSO final).
-
Incubation: Place in the cell culture incubator (37°C, 5% CO2). Note: Do not include cells yet; we are testing chemical stability in the matrix.
-
Sampling:
-
Take 50 µL aliquots at time points:
.
-
-
Extraction:
-
Immediately add 200 µL of ice-cold ACN (containing Internal Standard) to the aliquot.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet serum proteins.
-
-
Analysis: Inject the supernatant into LC-MS/MS. Monitor the parent ion mass.[2]
Data Interpretation:
-
Plot
vs. Time. -
A linear decline indicates first-order degradation kinetics.
-
Acceptance Criteria: >80% parent compound remaining at 4 hours (typical duration for initial degradation onset).
Protocol B: Functional Rescue Assay (Proteasome vs. Stability)
Objective: Confirm that loss of signal is due to proteasomal degradation (mechanism) and not compound degradation (instability).
Methodology:
-
Pre-treat cells with Epoxomicin (100 nM) or MG-132 (10 µM) for 1 hour.
-
Add PROTAC ERRα Ligand 2 (e.g., 100 nM).
-
Incubate for 6 hours.
-
Harvest and Blot for ERRα.
Result: If the PROTAC is stable and working correctly, the proteasome inhibitor should completely rescue ERRα levels. If ERRα levels still drop, the compound might be causing off-target toxicity or the protein is degrading via a non-proteasomal pathway (or the compound is unstable and acting as a simple inhibitor).
Visualizing the Mechanism & Workflow
Figure 1: PROTAC Stability & Degradation Logic
This diagram illustrates the decision tree for troubleshooting loss of efficacy.
Caption: Troubleshooting workflow to distinguish between solubility issues, mechanism failure, and compound instability.
Figure 2: The Ternary Complex Mechanism (MDM2-Based)
Caption: Mechanism of Action for PROTAC ERRα Ligand 2. The linker connects the MDM2 binder to the ERRα binder.
References
-
Peng, L., et al. (2019).[1] "Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation." ACS Medicinal Chemistry Letters, 10(5), 767–772.[1]
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617.
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today, 25(10), 1793-1800.
-
MedChemExpress. "PROTAC ERRα Degrader-2 Product Datasheet."
Disclaimer: This guide is for research purposes only. "PROTAC" is a technology platform; specific compound properties may vary by batch and synthesis method. Always consult the Certificate of Analysis (CoA) for your specific lot.
Sources
Non-specific binding of "PROTAC ERRalpha ligand 2" in cellular assays
Welcome to the Technical Support Center for PROTAC ERRalpha Ligand 2. As Senior Application Scientists, we've designed this guide to provide in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals. Our goal is to help you navigate the complexities of using "PROTAC ERRalpha ligand 2" in cellular assays, with a focus on addressing the common challenge of non-specific binding.
Understanding the Tool: PROTAC ERRalpha Ligand 2
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate specific proteins of interest (POIs).[1][2] "PROTAC ERRalpha ligand 2" is engineered to target the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor involved in regulating cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[3][4][5]
A PROTAC molecule has three key components: a ligand that binds to the target protein (ERRα), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][6] This design facilitates the formation of a ternary complex between ERRα and an E3 ligase, leading to the ubiquitination and subsequent degradation of ERRα by the proteasome.[7][8]
However, the complex nature of PROTACs can sometimes lead to challenges in cellular assays, with non-specific binding being a primary concern. This guide will walk you through how to identify, understand, and mitigate these effects.
Troubleshooting Guide: Non-Specific Binding & Off-Target Effects
Non-specific binding can manifest as unexpected cellular toxicity, degradation of proteins other than ERRα, or a lack of clear dose-response in your degradation assays. Here are some common questions and our expert guidance on how to address them.
Question 1: I'm observing significant cell toxicity at concentrations where I expect to see ERRα degradation. What could be the cause?
Possible Causes & Solutions:
-
Off-Target Binding of the ERRα Ligand: The warhead of your PROTAC that targets ERRα may be binding to other proteins, leading to unintended consequences. ERRα shares sequence similarity with other steroid receptors, which could be a source of off-target binding.[9]
-
E3 Ligase-Related Toxicity: The ligand used to recruit the E3 ligase (e.g., ligands for VHL or Cereblon) can have its own biological activity that may contribute to toxicity.
-
"Hook Effect" Overload: At very high concentrations, PROTACs can lead to the formation of non-productive binary complexes (ERRα-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex.[10][11] This can sometimes be associated with increased toxicity.
Experimental Steps to Pinpoint the Cause:
-
Run Control Compounds: Test the unconjugated ERRα ligand and the unconjugated E3 ligase ligand separately in your cell viability assays. This will help you determine if the toxicity is inherent to one of the components of the PROTAC.
-
Perform a Wide Dose-Response Curve: Assess cell viability across a broad range of "PROTAC ERRalpha ligand 2" concentrations. This will help you identify a therapeutic window and observe any potential "hook effect."[11]
-
Synthesize an Inactive Epimer Control: A stereoisomer of your PROTAC that does not bind to either ERRα or the E3 ligase is an excellent negative control.[12] If this control compound still shows toxicity, it suggests that the toxicity is not related to the intended mechanism of action.
Question 2: My proteomics data shows degradation of proteins other than ERRα. How can I confirm if this is due to non-specific binding?
Possible Causes & Solutions:
-
Promiscuous Binding of the ERRα Ligand: The ligand for ERRα might have affinity for other proteins with similar binding pockets.
-
Neo-Substrate Degradation: The ternary complex formed by your PROTAC can sometimes present other proteins to the E3 ligase for ubiquitination, even if the PROTAC itself doesn't bind to them directly.
-
Linker-Mediated Interactions: The linker itself can influence the conformation of the ternary complex and contribute to off-target degradation.[11]
Workflow for Investigating Off-Target Degradation:
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Investigating Off-Target Degradation"
Detailed Protocol: Competitive Binding Assay
This experiment helps determine if the off-target degradation is dependent on the PROTAC binding to its intended target, ERRα.
-
Cell Seeding: Plate your cells at a suitable density and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Treat cells with a high concentration of the unconjugated ERRα ligand for 1-2 hours. This will saturate the ERRα binding sites.
-
Co-treatment: Add "PROTAC ERRalpha ligand 2" at a concentration known to cause both ERRα and off-target degradation, in the continued presence of the excess unconjugated ERRα ligand.
-
Incubation: Incubate for a period sufficient to observe degradation (e.g., 12-24 hours).[12]
-
Lysis and Analysis: Harvest the cells, prepare lysates, and perform a Western blot for both ERRα and the off-target protein.
Expected Results:
| Condition | ERRα Levels | Off-Target Protein Levels | Interpretation |
| PROTAC only | Decreased | Decreased | On- and off-target degradation observed. |
| PROTAC + excess ERRα ligand | No Change | No Change | Both on- and off-target effects are dependent on the PROTAC binding to ERRα. This points towards a specific, albeit promiscuous, mechanism. |
| PROTAC + excess ERRα ligand | No Change | Decreased | Off-target degradation is independent of ERRα binding, suggesting a separate binding event or a neo-substrate mechanism. |
Question 3: I'm not seeing a clear dose-response for ERRα degradation. The degradation seems to plateau or even decrease at higher concentrations. What's happening?
This is a classic example of the "hook effect." [11]
Mechanism of the Hook Effect:
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: "The 'Hook Effect' in PROTACs"
Troubleshooting the Hook Effect:
-
Expand Your Dose Range: Test "PROTAC ERRalpha ligand 2" at lower concentrations (e.g., in the low nanomolar range) to find the optimal concentration for maximal degradation.[11]
-
Time-Course Experiment: Perform a time-course experiment at a concentration that is on the "downward slope" of the hook effect. It's possible that at higher concentrations, degradation is just occurring more rapidly.
-
Biophysical Assays: If available, use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation of the ternary complex at different PROTAC concentrations.[8][13] This can provide a direct correlation between complex formation and the observed degradation profile.
FAQs: Best Practices for Using "PROTAC ERRalpha ligand 2"
Q: What are the essential controls I should always include in my experiments?
A: To ensure the rigor of your data, we recommend the following controls:
-
Vehicle Control (e.g., DMSO): To assess the baseline levels of ERRα.
-
Unconjugated Ligands: The ERRα ligand and the E3 ligase ligand alone to check for effects independent of degradation.
-
Inactive Epimer/Negative Control PROTAC: A version of the PROTAC that cannot form the ternary complex is the gold standard for demonstrating that the observed effects are due to the specific PROTAC mechanism.[12]
-
Proteasome Inhibitor (e.g., MG132, bortezomib): Co-treatment with a proteasome inhibitor should "rescue" the degradation of ERRα, confirming that the protein loss is via the proteasome.
Q: How can I be sure that the decrease in ERRα protein is due to degradation and not just inhibition of transcription?
A: This is a critical validation step.
-
qRT-PCR: Measure the mRNA levels of the gene encoding for ERRα (ESRRA) after treatment with "PROTAC ERRalpha ligand 2." A true degradation effect should not significantly change the mRNA levels.[14][15]
Q: How can I assess the reversibility of ERRα degradation?
A: A washout experiment is the best way to determine this.
Protocol: Washout Experiment
-
Treatment: Treat cells with "PROTAC ERRalpha ligand 2" for a sufficient time to achieve significant degradation (e.g., 24 hours).
-
Washout: Remove the media containing the PROTAC. Wash the cells gently with PBS three times to remove any remaining compound.[16]
-
Recovery: Add fresh, compound-free media and return the cells to the incubator.
-
Time-Course Analysis: Harvest cells at various time points after the washout (e.g., 0, 8, 24, 48, 72 hours) and analyze ERRα protein levels by Western blot.[14]
The rate at which ERRα levels are restored will give you an indication of the protein's synthesis rate and the persistence of the PROTAC's effect.
References
-
Title: PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer. Source: PMC URL: [Link]
-
Title: Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer. Source: PubMed Central URL: [Link]
-
Title: Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Source: RSC Chemical Biology URL: [Link]
-
Title: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Source: Taylor & Francis Online URL: [Link]
-
Title: From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Source: PubMed Central URL: [Link]
-
Title: Methods to accelerate PROTAC drug discovery. Source: PMC URL: [Link]
-
Title: Targeted Protein Degradation: Design Considerations for PROTAC Development. Source: PMC URL: [Link]
-
Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Source: Taylor & Francis Online URL: [Link]
-
Title: Protein Degradation Assays - PROTAC Screening. Source: Reaction Biology URL: [Link]
-
Title: The estrogen-related receptor alpha (ERRalpha) functions in PPARgamma coactivator 1alpha (PGC-1alpha)-induced mitochondrial biogenesis. Source: PubMed URL: [Link]
-
Title: Kinetics of AR degradation upon PROTAC treatment and washout in LNCaP... Source: ResearchGate URL: [Link]
-
Title: In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Source: PMC URL: [Link]
-
Title: Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. Source: NIH URL: [Link]
-
Title: Estrogen-related receptor alpha. Source: Wikipedia URL: [Link]
-
Title: Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Source: Royal Society of Chemistry URL: [Link]
-
Title: Estrogen-Related Receptor Alpha: An Under-Appreciated Potential Target for the Treatment of Metabolic Diseases. Source: MDPI URL: [Link]
-
Title: The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. Source: PMC URL: [Link]
Sources
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. The estrogen-related receptor alpha (ERRalpha) functions in PPARgamma coactivator 1alpha (PGC-1alpha)-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen-related receptor alpha - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pnas.org [pnas.org]
- 10. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating In Vivo Toxicity of ERRalpha-Targeting PROTACs
A Note on Nomenclature: The term "PROTAC ERRalpha ligand 2" does not correspond to a universally recognized molecule in publicly available scientific literature. Therefore, this guide will address the potential in vivo toxicities associated with proteolysis-targeting chimeras (PROTACs) designed to degrade Estrogen-Related Receptor Alpha (ERRalpha) as a class of molecules. The principles and troubleshooting strategies discussed herein are based on the known biology of ERRalpha and the general characteristics of PROTACs.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and reduced activity in our mouse models treated with our ERRalpha PROTAC. What are the likely on-target toxicities?
A1: Significant weight loss and lethargy are potential on-target toxicities of potent ERRalpha degraders. ERRalpha is a key regulator of cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis, particularly in tissues with high energy demands like the heart, skeletal muscle, and brown adipose tissue. Degradation of ERRalpha can disrupt these fundamental metabolic processes, leading to the observed phenotypes. It is crucial to correlate the onset of these signs with the pharmacodynamic (PD) marker of ERRalpha degradation in relevant tissues.
Q2: How can we distinguish between on-target and off-target toxicity with our ERRalpha PROTAC?
A2: This is a critical aspect of preclinical PROTAC development. A multi-pronged approach is recommended:
-
Generate a non-degrading control compound: Synthesize a molecule that is structurally identical to your PROTAC but with a modification that prevents it from binding to the E3 ligase (e.g., a methylated cereblon binder). This control will help differentiate toxicities arising from ERRalpha degradation versus those from off-target engagement of the warhead or linker.
-
Dose-response studies: On-target toxicities should correlate with the dose-dependent degradation of ERRalpha. If toxicity is observed at doses where no significant degradation is seen, off-target effects are likely.
-
Unbiased proteomics: Mass spectrometry-based proteomic analysis of tissues from treated animals can identify unintended protein degradation, providing direct evidence of off-target effects.
Q3: What are the potential toxicities related to the E3 ligase binder component of our PROTAC?
A3: Most PROTACs utilize binders for Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. While generally considered safe, these components are not inert. For instance, immunomodulatory drugs (IMiDs) that bind to cereblon can have known clinical side effects. It is important to evaluate the safety profile of the specific E3 ligase binder used in your PROTAC, especially at higher concentrations.
Troubleshooting In Vivo Toxicity
Issue 1: Rapid Onset of Severe Toxicity and Weight Loss
This scenario suggests a potent, on-target toxicity or an acute off-target effect. The following troubleshooting workflow is recommended:
Caption: Troubleshooting workflow for acute in vivo toxicity.
Experimental Protocol: Dose Escalation and Tolerability Study
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to vehicle control and multiple dose groups of the ERRalpha PROTAC (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Clinical Observations: Record signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) daily.
-
Body Weight: Measure body weight daily. A loss of over 15-20% often necessitates euthanasia.
-
Food and Water Intake: Monitor daily.
-
-
Terminal Endpoints: At pre-defined time points, collect blood for pharmacokinetic analysis and tissues for pharmacodynamic (ERRalpha levels) and histopathological assessment.
Issue 2: Lack of Efficacy at Tolerable Doses
If your ERRalpha PROTAC is well-tolerated but does not show the expected anti-tumor or metabolic effects, consider the following:
-
Insufficient Target Engagement: The concentration of the PROTAC in the target tissue may not be high enough to form a stable ternary complex (PROTAC bridging ERRalpha and the E3 ligase).
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-ERRalpha or PROTAC-E3 ligase) that do not lead to degradation, reducing efficacy. This is a biphasic dose-response relationship.
-
Metabolic Instability: The PROTAC may be rapidly metabolized in vivo, leading to a short half-life and insufficient exposure.
Visualizing the PROTAC Mechanism and the Hook Effect
Caption: PROTAC mechanism and the high-dose hook effect.
Data Summary: Key Parameters for In Vivo Studies
| Parameter | Recommendation | Rationale |
| Vehicle Selection | Screen multiple vehicles (e.g., 0.5% methylcellulose, 10% DMSO/90% corn oil) for solubility and tolerability. | Poor formulation can lead to precipitation, variable exposure, and vehicle-induced toxicity. |
| Dosing Frequency | Correlate with PD data. Dose as infrequently as possible to maintain target degradation. | Reduces animal stress and potential for cumulative toxicity. |
| Toxicity Monitoring | Daily clinical observation, weekly body weight, and terminal histopathology of key organs (liver, kidney, heart). | Provides a comprehensive overview of the compound's safety profile. |
| Target Engagement | Measure ERRalpha levels in tumor and relevant tissues (e.g., liver, muscle) via Western blot or targeted proteomics. | Confirms the PROTAC is reaching its target and inducing degradation. |
References
-
Dufour, C. R., Wilson, B. J., Huss, J. M., Kelly, D. P., & Alaynick, W. A. (2007). Genome-wide orchestration of cardiac functions by the orphan nuclear receptors ERRalpha and gamma. Cell metabolism, 5(5), 345–356. [Link]
-
Luo, Y., Yang, G., & Li, Y. (2021). The role of estrogen-related receptor alpha in metabolism. Frontiers in Endocrinology, 12, 709923. [Link]
-
Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144. [Link]
Validation & Comparative
A Researcher's Guide to Cross-Validating PROTAC Activity: A Case Study with ERRα-Targeting Degraders
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and cross-validate the activity of a Proteolysis-Targeting Chimera (PROTAC). We will use a PROTAC designed to degrade the Estrogen-Related Receptor Alpha (ERRα) via the warhead "PROTAC ERRα ligand 2" as a practical case study. This document moves beyond simple protocol recitation to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The "Why" Behind Targeting ERRα with a PROTAC
Estrogen-Related Receptor Alpha (ERRα, also known as ESRRA) is an orphan nuclear receptor that has emerged as a significant therapeutic target in oncology and metabolic diseases.[1][2] Structurally related to the estrogen receptor, ERRα plays a pivotal role in regulating cellular energy metabolism, mitochondrial biogenesis, and signaling pathways associated with cancer progression.[3][4] Its high expression in endocrine-resistant and triple-negative breast cancers makes it a particularly compelling target for novel therapeutic intervention.[5]
Traditional small-molecule inhibitors block a protein's function, but their efficacy can be limited by the need for high, sustained occupancy of the target's active site. Targeted Protein Degradation (TPD) offers a different paradigm. PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation and complete removal of the target protein.[3][6]
However, the efficacy of a PROTAC is not absolute; it is highly dependent on the specific cellular context.[7] This guide details the critical process of cross-validating a PROTAC's activity in different cell lines to understand its true therapeutic potential and limitations.
Deconstructing the ERRα PROTAC: A System of Three Parts
An ERRα-targeting PROTAC is a heterobifunctional molecule comprising three key components. Understanding each part is crucial for interpreting experimental data.
-
The "Warhead" (Target Binder): In our case, this is PROTAC ERRα ligand 2 , a potent inverse agonist for ERRα with a reported IC50 of 5.67 nM.[8][9] Its high affinity is the first step in selectively engaging the ERRα protein.
-
The E3 Ligase Recruiter: This moiety binds to an E3 ubiquitin ligase. Common choices include ligands for the von Hippel-Lindau (VHL) or Mouse double minute 2 homolog (MDM2) E3 ligases.[8][10] The choice of E3 ligase is critical, as their expression levels can vary significantly between cell types.[7]
-
The Linker: The chemical structure that connects the warhead and the E3 ligase recruiter. The linker's length and composition are not passive; they are critical for enabling the formation of a stable and productive ternary complex (ERRα-PROTAC-E3 Ligase).
The ultimate goal is the formation of this ternary complex, which leads to the ubiquitination of ERRα and its subsequent destruction by the proteasome.
Cell Line Panel Selection
The choice of cell lines should be hypothesis-driven. A robust panel could include:
-
MCF-7: An ER-positive breast cancer cell line known to express ERRα.
-
MDA-MB-231: A triple-negative breast cancer cell line, representing a distinct therapeutic challenge.
-
HCT116: A colon cancer cell line, to assess activity outside of breast cancer.
-
A non-cancerous cell line (e.g., MCF-10A): To evaluate potential toxicity to normal cells.
-
(Optional) Cell lines engineered to have high vs. low expression of VHL or MDM2 to directly test E3 ligase dependency.
Test Articles for Comparison
To generate meaningful data, the primary PROTAC must be benchmarked against well-chosen controls.
| Test Article | Description | Rationale |
| Primary (PROTAC-VHL) | PROTAC with ERRα ligand 2 + VHL ligand | The primary molecule to be validated. |
| Comparator 1 (PROTAC-MDM2) | PROTAC with ERRα ligand 2 + MDM2 ligand | Assesses the impact of recruiting a different E3 ligase. [10] |
| Comparator 2 (Warhead-Only) | PROTAC ERRα ligand 2 alone | Differentiates effects of ERRα degradation from simple inhibition. [9] |
| Comparator 3 (Negative Control) | Inactive Epimer/Stereoisomer of PROTAC | Controls for off-target effects unrelated to ternary complex formation. |
Core Experimental Protocols for Comprehensive Validation
The following three experiments form the cornerstone of a thorough PROTAC validation campaign.
Experiment 1: Measuring Target Degradation by Western Blot
Causality: This is the most direct measure of a PROTAC's primary mechanism of action. It quantifies the disappearance of the target protein, allowing for the calculation of potency (DC50) and efficacy (Dmax). [11][12] Detailed Protocol:
-
Cell Plating: Seed selected cell lines in 12-well or 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare serial dilutions of all test articles in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Aspirate the old media and add fresh media containing the compounds at the desired concentrations (e.g., a 9-point curve from 1 nM to 10 µM). Include a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for ERRα overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERRα signal to the loading control signal. Plot the percentage of remaining ERRα relative to the vehicle control against the log of the compound concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Experiment 2: Assessing Functional Impact with a Cell Viability Assay
Causality: Degrading a protein is only therapeutically relevant if it leads to a desired functional outcome, such as inhibiting cancer cell growth. This assay links the degradation event to a cellular phenotype. The CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity and viability, is highly sensitive and less prone to compound interference than colorimetric assays like MTT. [13][14] Detailed Protocol:
-
Cell Plating: Seed cells in opaque, white-walled 96-well plates at a predetermined optimal density for each cell line. Allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test articles to the wells. Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature. [15]4. Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of cell viability against the log of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Experiment 3: Unbiased Selectivity Profiling via Quantitative Proteomics
Causality: A critical aspect of PROTAC development is ensuring selectivity. While the warhead may be specific, the formation of the ternary complex can sometimes lead to the degradation of unintended "off-target" proteins. [16]Global quantitative proteomics provides an unbiased view of all protein level changes, offering the highest degree of confidence in a PROTAC's specificity. [17] High-Level Workflow (SILAC Method):
-
Metabolic Labeling: Culture one population of cells in "light" media (containing standard arginine and lysine) and another in "heavy" media (containing stable isotope-labeled arginine and lysine, e.g., ¹³C₆¹⁵N₄-Arg and ¹³C₆¹⁵N₂-Lys) for at least 5-6 cell doublings to ensure complete incorporation. [18][19]2. Treatment: Treat the "heavy" labeled cells with the PROTAC at a concentration that gives maximum degradation (e.g., ~Dmax concentration from Western Blot). Treat the "light" cells with vehicle (DMSO).
-
Sample Pooling & Processing: After the treatment period, harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined proteome into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the "heavy-to-light" (H/L) ratio for each identified protein. An H/L ratio significantly less than 1 indicates protein downregulation (degradation) caused by the PROTAC.
-
Interpretation: Plot the log2(H/L ratio) against the -log10(p-value) in a volcano plot. Proteins that are significantly downregulated are potential off-targets. ERRα should appear as the most significantly downregulated protein.
Synthesizing the Data: A Holistic View
The true power of this approach lies in integrating the data from all three experiments into a single, comparative view.
Master Comparison Table (Example Data)
| Compound | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) | Key Off-Targets (Proteomics) |
| PROTAC-VHL | MCF-7 | 100 [8] | >80 [8] | 150 | None significant |
| PROTAC-VHL | MDA-MB-231 | 850 | 60 | >1000 | None significant |
| PROTAC-MDM2 | MCF-7 | 900 | 55 | >1000 | ZFP91 |
| PROTAC-MDM2 | MDA-MB-231 | 250 | 75 | 400 | ZFP91 |
| Warhead-Only | MCF-7 | >10000 | <10 | 5000 | None |
| Warhead-Only | MDA-MB-231 | >10000 | <10 | >10000 | None |
Analysis Narrative: From this hypothetical data, a researcher could conclude:
-
The VHL-based PROTAC is highly potent and efficacious in MCF-7 cells, and the degradation of ERRα translates well to anti-proliferative activity (DC50 of 100 nM vs GI50 of 150 nM).
-
Conversely, the MDM2-based PROTAC is more effective in MDA-MB-231 cells, suggesting this cell line may have higher functional MDM2 expression.
-
The "Warhead-Only" control shows minimal activity, confirming that the potent anti-proliferative effects are driven by protein degradation, not just inhibition.
-
The proteomics data reveals that PROTAC-VHL is highly selective, while PROTAC-MDM2 may have a minor off-target liability with ZFP91, warranting further investigation.
Conclusion and Forward Look
The development of effective PROTAC therapeutics demands a rigorous, multi-faceted validation strategy. Relying on data from a single cell line or a single assay provides an incomplete and potentially misleading picture. By systematically comparing a PROTAC against well-designed controls in a diverse panel of cell lines, and by integrating direct measures of degradation (Western Blot), functional outcomes (Viability Assays), and unbiased selectivity (Proteomics), researchers can build a comprehensive and trustworthy data package. This robust, cross-validated understanding of a molecule's performance is the essential foundation for advancing a promising protein degrader toward preclinical and clinical development.
References
-
Kumar, A., et al. (2022). Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs. Molecules, 27(15), 4826. Available from: [Link]
-
RCSB Protein Data Bank. 7E2E: Crystal structure of the Estrogen-Related Receptor alpha (ERRalpha) ligand-binding domain (LBD) in complex with an agonist DS45500853 and a PGC-1alpha peptide. Available from: [Link]
-
MDPI. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future. Available from: [Link]
-
Willy, P. J., & Schulman, I. G. (2002). Estrogen-related receptor α as a therapeutic target in cancer. Breast Cancer Research, 4(4), 1-4. Available from: [Link]
-
Peng, L., et al. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters, 10(5), 767-772. Available from: [Link]
-
National Institutes of Health (NIH). Application of PROTACs in Target Identification and Target Validation. Available from: [Link]
-
Dove Medical Press. Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer. Available from: [Link]
-
ACS Publications. From Serendipity to Strategy: Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. Available from: [Link]
-
PubMed. Quantitative proteomics using SILAC: Principles, applications, and developments. Available from: [Link]
-
National Institutes of Health (NIH). Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays. Available from: [Link]
-
PubMed. Estrogen-related receptor alpha as a therapeutic target in cancer. Available from: [Link]
-
Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. Available from: [Link]
-
National Institutes of Health (NIH). Proteolysis-targeting chimeras with reduced off-targets. Available from: [Link]
-
MtoZ Biolabs. Label-Based Protein Quantitative Service—iTRAQ, TMT, SILAC. Available from: [Link]
-
National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
ResearchGate. PROTAC activity is dependent on the cell line context. Available from: [Link]
-
Oncotarget. Estrogen related receptor α (ERRα) a promising target for the therapy of adrenocortical carcinoma (ACC). Available from: [Link]
-
National Institutes of Health (NIH). PROTAC-Induced Proteolytic Targeting. Available from: [Link]
-
Arvinas. Discover the MOA - PROTAC ER Degraders. Available from: [Link]
-
ScienceOpen. Application of PROTACs in target identification and validation. Available from: [Link]
-
Royal Society of Chemistry. Opportunities and challenges of protein-based targeted protein degradation. Available from: [Link]
-
Royal Society of Chemistry. G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. Available from: [Link]
-
Frontiers. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis. Available from: [Link]
-
MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Available from: [Link]
-
Silantes. Comparing iTRAQ, TMT and SILAC. Available from: [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. Available from: [Link]
-
MDPI. Estrogen-Related Receptor Alpha: An Under-Appreciated Potential Target for the Treatment of Metabolic Diseases. Available from: [Link]
-
ResearchGate. (PDF) Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Available from: [Link]
-
ResearchGate. (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Available from: [Link]
-
Medium. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Available from: [Link]
-
ResearchGate. Quantitative proteomics using SILAC: Principles, applications, and developments. Available from: [Link]
Sources
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Estrogen-related receptor alpha as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen related receptor α (ERRα) a promising target for the therapy of adrenocortical carcinoma (ACC) | Oncotarget [oncotarget.com]
- 5. dovepress.com [dovepress.com]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 14. mdpi.com [mdpi.com]
- 15. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Reproducibility of "PROTAC ERRalpha ligand 2" experimental results across labs
Reproducibility Guide: PROTAC ERR Ligand 2 & Derived Degraders
Executive Summary & Nomenclature Clarification
Status: Validated Tool Compound (with specific formulation requirements).
In the field of targeted protein degradation (TPD), nomenclature often causes reproducibility issues. "PROTAC ERR
This guide dissects the experimental reproducibility of the Ligand 2 warhead versus the industry-standard inhibitor XCT-790 , and evaluates the performance of the full PROTACs (Degrader-2/3) in cellular models.
Key Distinction Table
| Component | Commercial Name | Chemical Identity | Role | Key Metric |
| Warhead | PROTAC ERR | Des-thiadiazole XCT-790 analog | Binder / Inverse Agonist | IC |
| Degrader | PROTAC ERR | Ligand 2-Linker-MDM2 Ligand | Full PROTAC | DC |
| Degrader | PROTAC ERR | Ligand 2-Linker-VHL Ligand (Cpd 6c) | Full PROTAC | DC |
Comparative Performance Analysis
The Warhead: Ligand 2 vs. XCT-790
Reproducibility data indicates that Ligand 2 is a superior chemical probe compared to the historical standard XCT-790.
-
Potency: Ligand 2 exhibits an IC
of 5.67 nM in binding assays, approximately 11-fold more potent than XCT-790 (IC ~61.3 nM).[1] -
Structural Stability: Ligand 2 lacks the thiadiazole moiety of XCT-790. This modification not only improves affinity but also removes a potential site of metabolic instability, making it a more robust warhead for PROTAC synthesis.
-
Selectivity: Like XCT-790, Ligand 2 is highly selective for ERR
over ERR and ERR .
The Degraders: VHL (Degrader-3) vs. MDM2 (Degrader-2)
When Ligand 2 is incorporated into a PROTAC, the choice of E3 ligase significantly impacts reproducibility across cell lines.
Experimental Consensus:
-
PROTAC ERR
Degrader-3 (Compound 6c) is the most reproducible tool. It utilizes a VHL ligand and consistently achieves DC values < 30 nM with D > 80% in MDA-MB-231 and MCF-7 cells. -
PROTAC ERR
Degrader-2 (MDM2-based) shows higher variability. MDM2 expression levels fluctuate significantly between cancer cell lines and can be influenced by p53 status, leading to inconsistent degradation profiles compared to the VHL-based counterpart.
Recommendation: For robust phenotypic screening, prioritize Degrader-3 (VHL) . Use Degrader-2 only when VHL is unavailable or mutated in your specific model system.
Mechanistic Visualization
The following diagram illustrates the ternary complex formation required for Ligand 2-based PROTACs to function. Note the critical dependency on the Linker length and E3 Ligase availability.
Caption: Mechanism of Action for PROTAC ERR
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating protocols. The "Hook Effect" is a common failure mode; always run a full dose-response curve.
Western Blot Validation (The Gold Standard)
Objective: Determine DC
Critical Reagents:
-
Primary Antibody: Anti-ERR
(Clone specific to C-terminus is preferred to avoid interference with N-terminal ubiquitination, though most polyclonal antibodies work well). -
Control: GAPDH or
-Actin (Loading control). -
Negative Control: DMSO treated cells.
-
Rescue Control: Pre-treat with MG132 (10
M) or Epoxomicin (100 nM) for 2 hours prior to PROTAC addition to prove proteasome dependence.
Workflow:
-
Seeding: Seed MDA-MB-231 cells at
cells/well in 6-well plates. Allow 24h attachment. -
Treatment: Treat with PROTAC (Degrader-3) in a dose range: 0, 1, 10, 30, 100, 300, 1000 nM.
-
Note: Include a 10
M point to check for the Hook Effect (loss of degradation at high concentrations due to binary complex saturation).
-
-
Incubation: 16-24 hours. (Fast kinetics may show degradation at 4h, but 24h ensures clearance).
-
Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Analysis: Immunoblot. Quantify bands using densitometry.
Functional Validation (Downstream Targets)
Degradation of the protein must correlate with loss of function. ERR
Markers to Monitor (RT-qPCR):
-
PPARGC1A (PGC-1
) -
MCAD (Medium-chain acyl-CoA dehydrogenase)[3]
-
PDK4 (Pyruvate dehydrogenase kinase 4)[3]
Expected Result: Treatment with 100 nM Degrader-3 should suppress mRNA levels of MCAD and PDK4 by >50%, mimicking the phenotype of ERR
Troubleshooting & Reproducibility Checklist
| Issue | Probable Cause | Solution |
| No Degradation | Cell line lacks E3 ligase activity. | Verify VHL/MDM2 expression levels in your cell line. Switch from Degrader-2 to Degrader-3. |
| Partial Degradation | Insufficient incubation time or synthesis rate > degradation rate. | Extend treatment to 24h. Use Cycloheximide chase to stop new synthesis. |
| Hook Effect | Concentration too high (>1 | Lower concentration range.[4][5] Optimal window is typically 30-300 nM. |
| Toxicity | Off-target effects of the warhead. | Compare with "Ligand 2" alone (negative control). If Ligand 2 is toxic at same dose, effect is off-target. |
Experimental Workflow Diagram
Caption: Standardized workflow for validating PROTAC efficacy. Group C is essential for confirming the mechanism of action.
References
-
Identification of New Small-Molecule Inducers of Estrogen-rel
(ERR ) Degradation. Source: ACS Medicinal Chemistry Letters (2019) Key Finding: Describes the synthesis of "Ligand 2" (Compound 4a) and the VHL-based PROTAC "Compound 6c" (Degrader-3). -
PROTAC ERR
Ligand 2 Product Information. Source: MedChemExpress (MCE) Key Finding: Technical specifications of the binder (IC 5.67 nM) and its distinction from the full PROTAC. -
PROTAC ERR
Degrader-2 Product Information. Source: TargetMol / Adooq Bioscience Key Finding: Details on the MDM2-based variant of the degrader. -
XCT-790: A Selective Inverse Agonist of ERR
. Source: Nature (2004) Key Finding: Establishes the baseline inhibitor profile for comparison.
Sources
- 1. adooq.com [adooq.com]
- 2. The estrogen-related receptor alpha (ERRalpha) functions in PPARgamma coactivator 1alpha (PGC-1alpha)-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of studies using "PROTAC ERRalpha ligand 2"
Publish Comparison Guide: PROTAC ERR Ligand 2 & Derived Degraders
Topic: Meta-analysis of studies using "PROTAC ERR
Executive Summary: The Evolution of ERR Targeting
Estrogen-Related Receptor Alpha (ERR
PROTAC ERR
Quick Comparison: Ligand vs. Degrader
| Feature | PROTAC ERR | PROTAC ERR | XCT-790 |
| Role | High-affinity binder (Warhead) | Full PROTAC Molecule | First-gen Inhibitor |
| Mechanism | Inverse Agonism (Occupancy) | Ubiquitin-Proteasome Degradation | Inverse Agonism |
| IC | 5.67 nM | N/A (Functional DC | 61.3 nM |
| E3 Ligase Recruited | None | MDM2 | None |
| Key Advantage | High potency, low MW (445.3 Da) | Catalytic turnover of target | Historical benchmark |
Chemical Profile & Structural Logic
To understand the performance of PROTAC ERR
Structural Optimization
-
Scaffold Origin: Derived from XCT-790.
-
Critical Modification: Removal of the thiadiazole ring reduces steric clash and improves fit within the ERR
Ligand Binding Domain (LBD). -
Warhead Function: It contains a cyanoacrylic acid moiety that functions as a reversible covalent or tight-binding anchor (depending on specific derivative design), though Ligand 2 itself is typically a non-covalent high-affinity binder.
Visualization of PROTAC Assembly
The following diagram illustrates how Ligand 2 is utilized to construct the full PROTAC machinery (Degrader-2 and Degrader-3).
Caption: Structural evolution from XCT-790 to Ligand 2, and its subsequent conjugation to form functional degraders.
Comparative Performance Analysis
This section objectively compares the "Ligand 2" based degraders against traditional inhibitors. Data is synthesized from key studies (e.g., Peng et al., 2019).[1]
Potency & Degradation Efficiency (Table)
| Compound | Type | Target | E3 Ligase | DC | D | Cell Line |
| Degrader-2 | PROTAC | ERR | MDM2 | ~10-50 nM* | >80% | MCF-7 |
| Degrader-3 | PROTAC | ERR | VHL | ~30 nM | >80% | MDA-MB-231 |
| XCT-790 | Inhibitor | ERR | N/A | N/A (Inhibition only) | N/A | MCF-7 |
| Ligand 2 | Binder | ERR | N/A | N/A (Binder only) | N/A | MCF-7 |
*Note: DC
Mechanism of Action: The Ternary Complex
Unlike XCT-790, which relies on stoichiometric occupancy, Ligand 2-based PROTACs operate catalytically.
Caption: Catalytic cycle of PROTACs. Note that Ligand 2 is the moiety binding the Red Node (ERRα).
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are standardized for evaluating Ligand 2-based degraders.
Protocol A: Western Blot Degradation Assay
Objective: Determine DC
-
Seeding: Seed cells at
cells/well in a 6-well plate. Incubate for 24h to reach 70% confluency. -
Treatment:
-
Prepare stock of PROTAC (10 mM in DMSO).
-
Perform serial dilution (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 1 µM).
-
Include Controls : DMSO (Negative), XCT-790 (10 µM, Positive Inhibitor Control), and Ligand 2 only (to prove degradation requires the chimera, not just the binder).
-
Incubate for 16-24 hours .
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail.
-
Blotting:
-
Load 20-30 µg protein/lane.
-
Primary Antibody: Anti-ERR
(e.g., Cell Signaling or Abcam). -
Loading Control: Anti-GAPDH or Anti-Vinculin.
-
-
Quantification: Normalize ERR
band intensity to Loading Control. Plot % degradation vs. log[concentration].
Protocol B: "Hook Effect" Validation
Objective: Confirm mechanism is PROTAC-driven and not non-specific toxicity.
-
Concept: At high concentrations, the PROTAC saturates both E3 and Target independently, preventing ternary complex formation (The Hook Effect).
-
Method: Extend the dose-response curve to 10-50 µM.
-
Expected Result: Degradation efficiency should decrease at very high concentrations, forming a U-shaped curve. If degradation persists linearly, the mechanism may be off-target toxicity.
Critical Assessment & Troubleshooting
Solubility & Handling
-
Ligand 2 (Binder): Highly lipophilic. Soluble in DMSO up to ~50 mM.
-
Degrader-2/3 (PROTAC): High Molecular Weight (>900 Da).[1][2]
-
Risk: Precipitation in aqueous media.
-
Solution: Do not freeze-thaw aqueous working solutions. Prepare fresh in DMSO and dilute into media immediately before use (<0.5% DMSO final).
-
Off-Target Considerations
While Ligand 2 is more selective than XCT-790, the Degrader-2 (MDM2-recruiting) moiety introduces complexity. MDM2 ligands can stabilize p53, inducing apoptosis independent of ERR
-
Control Experiment: Use a "Non-Degrading Epimer" (a PROTAC synthesized with an inactive E3 ligand enantiomer). If this compound causes cell death, the effect is off-target.
References
-
Peng, L., et al. (2019).[1][3][4] "Identification of New Small-Molecule Inducers of Estrogen-related Receptor
(ERR ) Degradation." ACS Medicinal Chemistry Letters, 10(5), 767-772.[1][3] [4] -
MedChemExpress. "PROTAC ERR
ligand 2 Product Information." MedChemExpress Catalog. -
TargetMol. "PROTAC ERR
Degrader-2 Data Sheet." TargetMol Catalog. -
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617.
-
Schapira, M., et al. (2019). "Targeted Protein Degradation: Expanding the Toolbox." Nature Reviews Drug Discovery, 18, 949–963.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
